1H NMR and 13C NMR of Methyl 2-cyano-4-nitrobenzoate
An In-Depth Technical Guide to the NMR Analysis of Methyl 2-cyano-4-nitrobenzoate Introduction & Compound Profile Methyl 2-cyano-4-nitrobenzoate (CAS: 1628431-64-0) is a critical electrophilic intermediate used in the sy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the NMR Analysis of Methyl 2-cyano-4-nitrobenzoate
Introduction & Compound Profile
Methyl 2-cyano-4-nitrobenzoate (CAS: 1628431-64-0) is a critical electrophilic intermediate used in the synthesis of next-generation pharmaceuticals, particularly in the development of Androgen Receptor (AR) antagonists for prostate cancer and Pyruvate Kinase M2 (PKM2) activators. Its structure features a benzene core substituted with three distinct electron-withdrawing groups (EWG): a methyl ester, a nitrile (cyano), and a nitro group.
This specific substitution pattern creates a highly electron-deficient aromatic system. For the researcher, this results in significant downfield shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral signatures, grounded in substituent electronic effects and confirmed synthetic pathways.
Property
Details
IUPAC Name
Methyl 2-cyano-4-nitrobenzoate
Molecular Formula
C₉H₆N₂O₄
Molecular Weight
206.16 g/mol
Key Functionality
Highly activated electrophile; precursor to benzamides and heterocycles.[1]
Theoretical Prediction & Structural Logic
To accurately interpret the NMR spectrum, one must understand the electronic environment of the three aromatic protons (H-3, H-5, H-6). All three substituents (-COOMe, -CN, -NO₂) are electron-withdrawing groups (EWGs), which reduce electron density on the ring, causing deshielding (shifting signals downfield, towards higher ppm).
Proton Assignment Logic:
H-3 (Position 3): Located between the Cyano (-CN) and Nitro (-NO₂) groups. It experiences the strongest combined inductive and resonance deshielding effects. It is chemically equivalent to none of the other protons.
H-5 (Position 5): Located between the Nitro (-NO₂) group and H-6. It is ortho to the strong -NO₂ group.
H-6 (Position 6): Located ortho to the Methyl Ester (-COOMe). While deshielded by the ester, it is generally the most "upfield" of the three aromatic protons in this specific highly substituted system.
Experimental Methodology
To ensure reproducibility and high-resolution data, the following protocol is recommended.
Sample Preparation
Solvent:DMSO-d₆ (Dimethyl sulfoxide-d₆) is preferred over CDCl₃ due to the compound's polarity and potential low solubility in chloroform. DMSO-d₆ also prevents aggregation that might broaden peaks.
Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
Reference: Calibrate the spectrum to the residual solvent peak (DMSO-d₆ quintet at 2.50 ppm for ¹H; septet at 39.5 ppm for ¹³C).
Instrument Parameters
Frequency: 400 MHz or higher (500/600 MHz recommended for clear resolution of H-5/H-6 coupling).
Pulse Sequence: Standard 1D proton (zg30) and proton-decoupled carbon (zgpg30).
Transients: 16 scans for ¹H; >1024 scans for ¹³C (due to quaternary carbons).
¹H NMR Spectral Analysis
The ¹H NMR spectrum will display three distinct aromatic signals and one aliphatic singlet.
Assignment
Shift (δ, ppm)
Multiplicity
Coupling Constant (J)
Mechanistic Explanation
H-3
8.85 – 9.05
Doublet (d)
J ≈ 2.2 Hz
Most Deshielded. Ortho to both -NO₂ and -CN. The doublet arises from meta-coupling to H-5.
H-5
8.55 – 8.65
Doublet of Doublets (dd)
J ≈ 8.6, 2.2 Hz
Ortho to -NO₂. Splits into a large doublet (ortho to H-6) and a small doublet (meta to H-3).
H-6
8.20 – 8.35
Doublet (d)
J ≈ 8.6 Hz
Ortho to -COOMe. Shows strong ortho-coupling to H-5. Meta-coupling to H-3 is often too small to resolve.
-OCH₃
3.95 – 4.05
Singlet (s)
—
Methyl ester protons. Typical range for benzoates.
Note: Shifts are estimated based on substituent additivity rules relative to methyl 2-chloro-4-nitrobenzoate (δ 8.3–7.9) and corrected for the stronger anisotropy of the cyano group.
¹³C NMR Spectral Analysis
The ¹³C spectrum is characterized by a high number of quaternary carbons (5 out of 9 carbons).
Carbon Type
Assignment
Shift (δ, ppm)
Signal Characteristics
Carbonyl
C=O (Ester)
162.5 – 163.5
Most downfield signal. Typical ester carbonyl.
Aromatic (C-q)
C-4 (-NO₂)
149.0 – 151.0
Deshielded quaternary carbon attached to nitro group.
Ipso carbon to nitrile. Often shielded relative to other substituted carbons (iodine-like effect).
Aliphatic
-OCH₃
53.5 – 54.5
Methyl ester carbon.
Synthesis & Structural Validation Workflow
To confirm the identity of Methyl 2-cyano-4-nitrobenzoate, it is crucial to distinguish it from its precursor (Methyl 2-chloro-4-nitrobenzoate ) and potential byproducts. The transition from -Cl to -CN is the key validation step.
Synthesis Pathway (Rosenmund-von Braun)
The standard synthesis involves the cyanation of the aryl chloride using Copper(I) cyanide (CuCN).
Caption: Synthetic workflow for the conversion of the chloro-precursor to the cyano-target, highlighting the critical validation step.
Differentiation Strategy
Isotope Pattern: The precursor (Chloro) will show a 3:1 ratio for M and M+2 peaks in Mass Spectrometry due to ³⁵Cl/³⁷Cl. The target (Cyano) will not .
13C NMR: The precursor lacks the signal at ~116 ppm (-CN) .
1H NMR: The H-3 proton in the Cyano compound will be shifted downfield by approximately 0.4–0.5 ppm compared to the Chloro precursor due to the stronger anisotropy of the linear nitrile group.
References
World Intellectual Property Organization (WIPO). (2014). Therapeutic compounds and compositions (PKM2 Activators).[2][3][4] Patent WO2014139325A1.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 2-cyano-4-nitrobenzoate (CAS 1628431-64-0). PubChem.
ChemicalBook. (2024). Methyl 2-cyano-4-nitrobenzoate Product Description and Synthesis Routes.
Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy: Chemical Shift Data Tables. University of Wisconsin-Madison. (Used for substituent additivity calculations).
An In-depth Technical Guide to the Infrared and Mass Spectrometric Analysis of Methyl 2-cyano-4-nitrobenzoate
Abstract This technical guide provides a comprehensive analysis of Methyl 2-cyano-4-nitrobenzoate (C₉H₆N₂O₄), a substituted aromatic compound of interest in synthetic chemistry and drug development. As a molecule featuri...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of Methyl 2-cyano-4-nitrobenzoate (C₉H₆N₂O₄), a substituted aromatic compound of interest in synthetic chemistry and drug development. As a molecule featuring a confluence of distinct functional groups—a methyl ester, a nitrile, and a nitro group on a benzene scaffold—its structural elucidation presents a valuable case study in modern spectroscopic techniques. This document offers an in-depth examination of the compound's expected characteristics in Infrared (IR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS). It is designed for researchers, analytical chemists, and drug development professionals, providing not only foundational data but also the causal logic behind spectral interpretation and experimental design. The guide includes detailed experimental protocols, data tables, and diagrams illustrating molecular structure and fragmentation pathways to facilitate a thorough understanding.
Molecular Structure and Spectroscopic Overview
Methyl 2-cyano-4-nitrobenzoate is a multifuncional aromatic compound. The interpretation of its spectral data is contingent on understanding the individual contributions of each functional group to the overall spectroscopic fingerprint. The benzene ring is substituted with three groups:
Methyl Ester (-COOCH₃): This group will produce a strong carbonyl (C=O) stretch and characteristic C-O stretching vibrations in the IR spectrum. In mass spectrometry, it provides predictable fragmentation pathways, such as the loss of a methoxy radical.
Cyano (-C≡N): The nitrile group has a highly characteristic, sharp absorption in a relatively quiet region of the IR spectrum.[1]
Nitro (-NO₂): This electron-withdrawing group has two very strong and distinct stretching vibrations in the IR spectrum, making it readily identifiable.[2] Its presence also significantly influences the fragmentation pattern in mass spectrometry.
The interplay of these groups, particularly their electronic effects on the aromatic system, dictates the precise frequencies and fragmentation patterns observed.
Caption: Molecular structure of Methyl 2-cyano-4-nitrobenzoate highlighting key functional groups.
Infrared (IR) Spectroscopy Analysis
Principles and Expected Absorptions
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule.[3] The absorption of IR radiation excites molecular vibrations, and the frequency of absorption is characteristic of the bond type, its strength, and the masses of the connected atoms. For Methyl 2-cyano-4-nitrobenzoate, we anticipate a complex but highly informative spectrum.
Aromatic Ring: The presence of the benzene ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching absorptions in the 1600-1450 cm⁻¹ region.[4][5] Weak overtone bands may also appear between 2000-1665 cm⁻¹.[4]
Cyano Group (-C≡N): Aromatic nitriles typically show a sharp, intense absorption band for the C≡N stretch.[1] Conjugation with the aromatic ring lowers this frequency to the 2240-2220 cm⁻¹ range.[1][6] This peak is particularly diagnostic because few other functional groups absorb in this region.[7]
Nitro Group (-NO₂): Aromatic nitro compounds are characterized by two very strong absorption bands due to the polar N-O bonds.[2] The asymmetric NO₂ stretch appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹.[8][9]
Methyl Ester (-COOCH₃): Aromatic esters exhibit a strong C=O stretching band. Conjugation with the benzene ring lowers the absorption frequency to the 1730-1715 cm⁻¹ range.[10][11] Additionally, two characteristic C-O stretching bands are expected: an asymmetric C-C-O stretch between 1310-1250 cm⁻¹ and a symmetric O-C-C stretch from 1130-1100 cm⁻¹.[10][12]
Tabulated IR Data
The following table summarizes the expected key absorption bands for Methyl 2-cyano-4-nitrobenzoate based on established correlation data.
The IR spectrum serves as a robust confirmation of the compound's structure. The simultaneous appearance of a sharp peak around 2230 cm⁻¹ (nitrile), a strong carbonyl peak around 1725 cm⁻¹ (ester), and two very intense peaks around 1530 cm⁻¹ and 1350 cm⁻¹ (nitro) provides unequivocal evidence for the presence of all three key functional groups. The aromatic C-H and C=C stretches further confirm the benzene scaffold. The specific positions of the C=O and C≡N stretches, lowered due to conjugation, affirm their attachment to the aromatic ring.
Mass Spectrometry (MS) Analysis
Principles of Electron Ionization and Fragmentation
In Electron Ionization Mass Spectrometry (EI-MS), a high-energy electron beam bombards the sample molecule, ejecting an electron to form a high-energy radical cation known as the molecular ion (M⁺•).[14] This molecular ion is often unstable and undergoes a series of fragmentation events, breaking down into smaller, more stable charged ions and neutral radicals or molecules. The mass spectrometer separates these charged fragments based on their mass-to-charge ratio (m/z), producing a unique fragmentation pattern that acts as a molecular fingerprint. For aromatic compounds, the molecular ion peak is typically prominent due to the stability of the aromatic system.[15]
The molecular formula of Methyl 2-cyano-4-nitrobenzoate is C₉H₆N₂O₄, with a molecular weight of approximately 206.16 g/mol . Therefore, the molecular ion peak (M⁺•) is expected at m/z 206 .
Predicted Fragmentation Pathway
The fragmentation of Methyl 2-cyano-4-nitrobenzoate is governed by the cleavage of the weakest bonds and the formation of the most stable fragment ions. The primary fragmentation pathways are predicted to originate from the ester and nitro functionalities.
Caption: Predicted electron ionization fragmentation pathway of Methyl 2-cyano-4-nitrobenzoate.
Tabulated MS Data
The following table details the major predicted fragments for Methyl 2-cyano-4-nitrobenzoate in an EI mass spectrum.
[m/z 130 - CO]⁺ (Loss of CO from m/z 130, likely benzonitrile fragment)
76
[C₆H₄]⁺•
Benzene ring fragment
Spectrum Interpretation
The mass spectrum provides complementary information to the IR data, confirming the molecular weight and offering structural insights through fragmentation.
Molecular Ion (m/z 206): The presence of a peak at m/z 206 confirms the molecular weight of the compound. Its relatively high intensity is characteristic of an aromatic molecule.[15]
Loss of Methoxy Radical (m/z 175): A peak at m/z 175, corresponding to a loss of 31 mass units, is a hallmark of a methyl ester, resulting in a stable acylium cation.[16][17]
Loss of Nitro Group (m/z 160): A peak at m/z 160 (loss of 46 mass units) is a classic fragmentation for aromatic nitro compounds and provides strong evidence for the -NO₂ group.[18][19]
Secondary Fragmentations: Subsequent losses of carbon monoxide (CO, 28 u) from ions like m/z 175 and m/z 130 are common in the fragmentation of aromatic carbonyl and nitro-derived species, leading to further diagnostic peaks at m/z 147 and m/z 102, respectively. The peak at m/z 102 likely corresponds to a cyanobenzoyl or related fragment.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Laboratories should adapt these procedures to their specific instrumentation and safety guidelines.
Infrared (IR) Spectroscopy Protocol
This protocol describes the use of a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for solid samples.[20]
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
Background Collection:
a. Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
b. Record a background spectrum. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
Sample Analysis:
a. Place a small amount (1-2 mg) of solid Methyl 2-cyano-4-nitrobenzoate onto the center of the ATR crystal.
b. Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
c. Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Processing: Process the resulting spectrum using the instrument's software to label significant peaks and perform any necessary baseline corrections.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a standard method for analyzing a semi-volatile compound like Methyl 2-cyano-4-nitrobenzoate using GC-MS with electron ionization.[17]
Sample Preparation:
a. Dissolve approximately 1 mg of the analyte in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane).
b. If necessary, perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (e.g., 10-50 µg/mL).
Instrumentation and Conditions:
Gas Chromatograph (GC): Equipped with a split/splitless injector and a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).
GC Conditions:
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injector Temperature: 250 °C.
Injection Volume: 1 µL with a split ratio (e.g., 20:1).
Oven Program: Initial temperature 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Conditions:
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Mass Range: Scan from m/z 40 to 300.
Ion Source Temperature: 230 °C.
Data Acquisition and Analysis:
a. Inject the sample and begin data acquisition.
b. After the run, process the total ion chromatogram (TIC) to identify the peak corresponding to Methyl 2-cyano-4-nitrobenzoate.
c. Extract the mass spectrum for that peak and interpret the fragmentation pattern as detailed in Section 3.
Conclusion
The structural elucidation of Methyl 2-cyano-4-nitrobenzoate is effectively achieved through the synergistic use of Infrared Spectroscopy and Mass Spectrometry. IR spectroscopy provides definitive confirmation of the key functional groups—aromatic, cyano, nitro, and methyl ester—through their characteristic vibrational frequencies. Mass spectrometry complements this by confirming the molecular weight and revealing a predictable fragmentation pattern that is consistent with the assigned structure. This guide provides the foundational data, interpretive logic, and experimental frameworks necessary for the confident identification and characterization of this and structurally related molecules, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.
References
Benchchem. (n.d.). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups.
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy.
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
ResearchGate. (2025, August 6). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane.
Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy.
Reiner, A., et al. (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC.
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
Scribd. (n.d.). Nitrile IR Spectroscopy Overview.
ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds.
Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47, 3611.
Quimicaorganica.org. (n.d.). IR Spectrum: Esters.
University of Calgary. (n.d.). IR: nitro groups.
Schopfer, F. J., et al. (n.d.). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. PMC - NIH.
YouTube. (2024, March 15). Week 9 : Lecture 42 : EI Mass Spectra of various molecules-2.
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
Taylor & Francis Online. (2006, September 23). Chemical Study of the Relation Between Electronic Structure and IR Spectra of Neutral Molecules, Anion - Radicals, and Dianions of Aromatic Nitriles. Spectroscopy Letters, 28(6).
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
Benchchem. (n.d.). Spectroscopic Data for 2-Cyano-4-nitrobenzamide: A Technical Overview.
Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra.
Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate.
University of Arizona. (n.d.). Mass Spectrometry - Examples.
Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
Benchchem. (n.d.). Mass Spectrometric Analysis of Methyl 4,5-dimethyl-2-nitrobenzoate: A Comparative Guide.
Comprehensive Characterization and Synthetic Utility of CAS 52449-76-0 (Methyl 4-cyano-2-nitrobenzoate)
Executive Summary CAS 52449-76-0, chemically identified as Methyl 4-cyano-2-nitrobenzoate, is a highly functionalized aromatic building block critical to the synthesis of advanced agrochemicals and pharmaceutical librari...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
CAS 52449-76-0, chemically identified as Methyl 4-cyano-2-nitrobenzoate, is a highly functionalized aromatic building block critical to the synthesis of advanced agrochemicals and pharmaceutical libraries. Rather than serving as a passive intermediate, its specific ortho/meta/para functional group arrangement creates a "spring-loaded" system optimized for regioselective transformations. This technical guide provides an in-depth mechanistic analysis of its reactivity profile, explicitly focusing on its capacity for Nucleophilic Aromatic Substitution (SNAr) and chemoselective reduction.
Physicochemical Profiling & Structural Logic
Understanding the physical parameters of a building block is the first step in rational reaction design. CAS 52449-76-0 presents as a pale yellow crystalline powder ()[1]. To maintain its structural integrity and prevent premature degradation, it must be stored under refrigerated conditions (2–8 °C) ().
Table 1: Core Physicochemical Properties
Property
Value
CAS Number
52449-76-0
IUPAC Name
Methyl 4-cyano-2-nitrobenzoate
Molecular Formula
C9H6N2O4
Molecular Weight
206.15 g/mol
SMILES String
O=C(OC)C1=CC=C(C#N)C=C1=O
Appearance
Pale yellow crystalline powder
Storage Temperature
2-8 °C
Typical Purity
≥95.0%
Structural Logic:
The molecule possesses three distinct functional groups on a benzene scaffold: a methyl ester (C1), a nitro group (C2), and a cyano group (C4). The ester group acts as a strong electron-withdrawing group (EWG), rendering the ortho-positioned nitro group highly electrophilic and priming it for nucleophilic attack.
Mechanistic Reactivity: The SNAr Pathway
In standard organic synthesis, halogens are the typical leaving groups for SNAr. However, in CAS 52449-76-0, the nitro group itself serves as an exceptional leaving group, expelled as a stable nitrite anion ()[2].
Causality of the SNAr:
When a nucleophile (such as a thiolate) attacks the C2 position, the resulting negative charge in the intermediate Meisenheimer complex is directly stabilized by the ortho-ester group via resonance, forming a ketene acetal-like intermediate. Although the cyano group at C4 is meta to the reaction center and cannot offer direct resonance stabilization, its powerful inductive electron-withdrawing effect further depletes electron density from the ring. This dual-activation ensures rapid and complete conversion under mild alkaline conditions.
Self-Validating Experimental Protocols
Robust experimental protocols must be self-validating—meaning they contain built-in empirical checkpoints to confirm success dynamically, without immediately requiring complex analytical machinery.
Protocol 1: SNAr with Benzyl Mercaptan
Objective: Synthesis of Methyl 2-(benzylthio)-4-cyanobenzoate via nitro-displacement ()[2].
Initiation: Dissolve 5.0 g of CAS 52449-76-0 and 3.5 g of benzyl mercaptan in 45 mL of anhydrous N,N-Dimethylformamide (DMF) in a 250 mL round-bottom flask.
Thermal Control: Cool the system to 0 °C using an ice-water bath.
Causality: SNAr reactions with strong nucleophiles are highly exothermic; strict thermal control prevents the oxidative dimerization of the mercaptan into an unreactive disulfide.
Activation: Dissolve 2.6 g of Potassium Hydroxide (KOH) in 11 mL of deionized water. Add this aqueous base dropwise to the reaction mixture.
Causality: Gradual base addition controls the deprotonation rate of the mercaptan, ensuring a steady, low concentration of the highly reactive thiolate, which minimizes side reactions.
Propagation: Remove the ice bath and stir at room temperature for 30 minutes.
Quenching & Validation: Pour the mixture into crushed ice.
Self-Validation Checkpoint: The immediate precipitation of a distinct yellow solid confirms the successful displacement of the nitro group and formation of the thioether. Filter, wash with cold water, and dry to achieve >80% yield.
Protocol 2: Chemoselective Nitrile Reduction
Objective: Reduction of the cyano group to a primary amine (4-(aminomethyl)-2-(benzylthio)benzoate) without cleaving the thioether ()[2].
Setup: Charge a high-pressure hydrogenation vessel with the SNAr product from Protocol 1 and methanol as the solvent.
Catalyst Selection: Add catalytic Raney Nickel.
Causality: Raney Ni is specifically chosen over Palladium on Carbon (Pd/C) because Pd/C would rapidly poison in the presence of the thioether and could induce unwanted hydrogenolysis of the C-S bond.
Reaction: Pressurize the vessel with H₂ gas and stir vigorously.
Validation: Monitor the pressure gauge.
Self-Validation Checkpoint: The cessation of hydrogen pressure drop provides real-time kinetic validation that the reduction has reached completion.
Isolation: Filter the catalyst carefully through a Celite pad (Caution: Raney Ni is pyrophoric; do not let the filter cake dry) and concentrate the filtrate.
Applications in Drug Discovery & Agrochemicals
The downstream utility of CAS 52449-76-0 is vast. In the agrochemical sector, the amine generated in Protocol 2 is a direct precursor to Mesosulfuron-methyl, a highly potent sulfonylurea herbicide ()[2]. In pharmaceutical development, the orthogonal reactivity of the ester and the newly formed amine allows for rapid diversification into sulfonamide and benzamide libraries, which are privileged scaffolds in cardiovascular and urological drug discovery ()[3].
Pathway Visualization
Figure 1: Synthetic workflow of CAS 52449-76-0 via SNAr and chemoselective reduction pathways.
References
Sarna Chemicals. "Nitro-MMT-Nitrile Product Profile." Sarna Chemicals. Available at: [Link]
Google Patents. "CN109879817B - Preparation method of mesosulfuron-methyl." Google Patents.
starting materials for Methyl 2-cyano-4-nitrobenzoate synthesis
An In-Depth Technical Guide to the Synthesis of Methyl 2-Cyano-4-Nitrobenzoate Executive Summary Methyl 2-cyano-4-nitrobenzoate is a highly functionalized, electron-deficient aromatic building block critical to the devel...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis of Methyl 2-Cyano-4-Nitrobenzoate
Executive Summary
Methyl 2-cyano-4-nitrobenzoate is a highly functionalized, electron-deficient aromatic building block critical to the development of complex active pharmaceutical ingredients (APIs), including pyruvate kinase (PKR/PKM2) activators and azaquinone methide precursors. The molecule presents a unique synthetic challenge: the steric hindrance of the ortho-ester group and the strong electron-withdrawing nature of the para-nitro group heavily influence the reactivity of the aromatic ring.
This whitepaper evaluates the primary starting materials for synthesizing methyl 2-cyano-4-nitrobenzoate, dissects the causality behind reagent selection, and provides self-validating protocols grounded in established literature.
Retrosynthetic Analysis & Starting Material Selection
The strategic disconnection of the cyano group dictates the choice of starting material. We can categorize the synthetic approaches into three primary pathways based on the precursor:
Aryl Halide Precursors (Cross-Coupling): Utilizing methyl 2-chloro-4-nitrobenzoate or its bromo-analog. This route leverages transition-metal catalysis.
Aniline Precursors (Sandmeyer): Utilizing methyl 2-amino-4-nitrobenzoate. This classical route relies on diazonium chemistry and single-electron transfer (SET).
Toluene Precursors (Oxidation): Utilizing 2-methyl-4-nitrobenzonitrile, followed by oxidation of the methyl group to a carboxylic acid and subsequent esterification.
Retrosynthetic pathways for Methyl 2-cyano-4-nitrobenzoate from primary starting materials.
Comparative Analysis of Starting Materials
To guide route selection for scale-up or discovery chemistry, the quantitative and qualitative metrics of each starting material are summarized below.
Starting Material
Synthetic Route
Reagent Cost / Availability
Typical Yield
E-Factor / Waste Profile
Methyl 2-chloro-4-nitrobenzoate
Pd-Catalyzed Cyanation
Moderate / High
75–85%
High (Pd/Cu heavy metal waste, DMF solvent)
Methyl 2-amino-4-nitrobenzoate
Sandmeyer Reaction
Low / High
60–70%
High (Aqueous acidic effluent, Cu waste)
2-Methyl-4-nitrobenzonitrile
Oxidation & Esterification
High / Moderate
40–50% (over 2 steps)
Moderate (Manganese waste from KMnO₄)
Recommendation: For rapid, high-yield synthesis in a discovery setting, the Pd-catalyzed cyanation of the chloro-derivative is superior due to its cleaner impurity profile. For large-scale manufacturing where transition-metal costs are prohibitive, the Sandmeyer route remains the industrial standard.
Starting Material: Methyl 2-chloro-4-nitrobenzoate
This protocol is adapted from the optimized synthesis of PKR activators by Agios Pharmaceuticals [1].
Causality & Mechanistic Insight:
Aryl chlorides are notoriously inert toward oxidative addition. However, the para-nitro group drastically lowers the electron density of the C-Cl bond, activating it for insertion by the Pd(0) catalyst. We utilize CuCN rather than NaCN or KCN. The causality here is critical: free cyanide ions rapidly coordinate to Pd(0), forming inactive [Pd(CN)4]2- complexes that poison the catalyst. CuCN acts as a "slow-release" transmetalating agent, keeping the free cyanide concentration low and allowing the catalytic cycle to proceed efficiently [3]. Microwave irradiation at 150 °C provides the necessary thermal energy to overcome the high activation barrier of the C-Cl oxidative addition.
Catalytic cycle for the Pd-catalyzed cyanation of methyl 2-chloro-4-nitrobenzoate.
Step-by-Step Methodology:
Preparation: In a microwave-safe vial, suspend methyl 2-chloro-4-nitrobenzoate (2.0 g, 9.3 mmol), CuCN (3.3 g, 37.2 mmol, 4.0 eq), and Pd(PPh₃)₄ (1.075 g, 0.93 mmol, 10 mol%) in anhydrous N,N-dimethylformamide (DMF) (15 mL).
Degassing: Purge the suspension with argon for 10 minutes to remove dissolved oxygen, which would otherwise oxidize the Pd(0) catalyst to inactive Pd(II).
Reaction: Seal the vial and subject it to microwave irradiation at 150 °C for 4 hours.
Self-Validation Check: The reaction is self-validating via LC-MS. Withdraw a 10 µL aliquot, dilute in MeCN, and inject. The starting material exhibits a characteristic 3:1 isotopic cluster at m/z 216/218[M+H]⁺ due to the chlorine atom. Reaction completion is validated when this cluster is entirely replaced by the product peak at m/z 207 [M+H]⁺.
Workup: Concentrate the mixture under reduced pressure to remove DMF. Resuspend the residue in EtOAc and filter through a pad of Celite to remove copper salts and palladium black.
Purification: Purify the crude filtrate via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure product.
Protocol B: Sandmeyer Cyanation
Starting Material: Methyl 2-amino-4-nitrobenzoate
Causality & Mechanistic Insight:
The Sandmeyer reaction converts the amine into a diazonium salt, which is then displaced by a cyanide nucleophile via a Cu(I)-mediated single-electron transfer (SET) mechanism that generates a transient aryl radical[2]. The ortho-ester group sterically hinders the amine, requiring a large excess of strong acid (HCl) to ensure complete protonation and prevent off-target triazene formation. Furthermore, the diazonium solution must be added to a pre-formed cyanocuprate complex (K2[Cu(CN)3]). Adding acidic diazonium directly to uncomplexed cyanide would result in the lethal release of HCN gas; the complexation ensures safety while providing the necessary Cu(I) electron donor.
Step-by-Step Methodology:
Diazotization: Suspend methyl 2-amino-4-nitrobenzoate (10 mmol) in 6M HCl (15 mL). Cool the mixture to 0–5 °C using an ice-salt bath.
Nitrous Acid Generation: Add a solution of NaNO₂ (11 mmol) in H₂O (5 mL) dropwise over 15 minutes, maintaining the internal temperature strictly below 5 °C to prevent diazonium decomposition (phenol formation).
Self-Validation Check 1: After 30 minutes of stirring, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color validates the presence of excess nitrous acid, confirming complete consumption of the starting aniline. Neutralize the excess HNO₂ by adding solid sulfamic acid until the starch-iodide test is negative.
Cuprate Preparation: In a separate flask, dissolve CuCN (12 mmol) and KCN (24 mmol) in H₂O (20 mL) to form a clear solution of potassium tetracyanocuprate. Cool to 0 °C. (Caution: Highly toxic. Perform in a strictly ventilated fume hood).
Radical Substitution: Add the cold diazonium salt solution dropwise to the cyanocuprate solution.
Self-Validation Check 2: The vigorous evolution of nitrogen gas (bubbling) serves as a real-time visual kinetic indicator of aryl radical formation and successful cyanation.
Workup: Once gas evolution ceases, warm the mixture to 50 °C for 30 minutes to drive the reaction to completion. Cool, extract with EtOAc (3 x 20 mL), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
References
Source: Google Patents (Agios Pharmaceuticals, Inc.)
Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical
Source: Chemical Reviews (ACS Publications)
URL:[Link]
Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles
Source: Chemical Society Reviews (RSC Publishing)
URL:[Link]
Foundational
reactivity of the cyano group in nitrobenzoates
An In-Depth Technical Guide to the Reactivity of the Cyano Group in Nitrobenzoates Abstract This technical guide provides a comprehensive analysis of the reactivity of the cyano group as modulated by the nitrobenzoate sc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Reactivity of the Cyano Group in Nitrobenzoates
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the cyano group as modulated by the nitrobenzoate scaffold. The presence of the strongly electron-withdrawing nitro group significantly influences the electronic environment of the cyano moiety, dictating its behavior in key organic transformations. This document explores the fundamental principles governing this reactivity, detailing common and advanced synthetic protocols, including hydrolysis, reduction, and cycloaddition reactions. Aimed at researchers, scientists, and drug development professionals, this guide synthesizes mechanistic understanding with practical, field-proven insights to facilitate the strategic manipulation of these important chemical entities in synthetic and medicinal chemistry.
Introduction: The Nitrobenzoate Scaffold and the Cyano Functional Group
Nitrobenzoates are a class of aromatic compounds characterized by a benzene ring substituted with both a nitro (-NO₂) group and an ester or carboxylic acid functionality. The introduction of a cyano (-C≡N) group to this scaffold creates a molecule with a rich and tunable reactivity profile. The cyano group, with its carbon-nitrogen triple bond, can act as a versatile synthetic handle, participating in a wide array of chemical transformations to yield amines, carboxylic acids, amides, ketones, and heterocyclic systems.[1][2][3]
The true synthetic utility of the cyano group on a nitrobenzoate ring lies in the profound electronic interplay between the substituents. Both the nitro and cyano groups are potent electron-withdrawing groups (EWGs), which deactivates the aromatic ring towards electrophilic aromatic substitution but, crucially, activates the cyano group's carbon atom towards nucleophilic attack.[4][5][6] Understanding and controlling this reactivity is paramount for the synthesis of complex molecules, particularly in the field of drug discovery, where the resulting functionalities (amines, tetrazoles) are of significant pharmacological importance.
Core Principles: Electronic Effects in Focus
The is governed by a combination of inductive and resonance effects exerted by both the cyano and nitro substituents.
Inductive Effect (-I): Both the nitrogen atom of the cyano group and the oxygen atoms of the nitro group are highly electronegative. They pull electron density away from the aromatic ring through the sigma (σ) bond framework.[5]
Resonance Effect (-M or -R): Both groups also withdraw electron density through the pi (π) system. The nitro group, in particular, is one of the strongest resonance-withdrawing groups, creating significant partial positive charges at the ortho and para positions relative to its location.[6][7]
The positioning of the nitro group relative to the cyano group is critical.
Ortho/Para-Nitro Substitution: When the nitro group is ortho or para to the cyano group, its powerful -R effect strongly enhances the electrophilicity of the cyano carbon. This positioning also significantly activates the ring for nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.[8][9]
Meta-Nitro Substitution: A meta-positioned nitro group withdraws electron density primarily through its -I effect, having a less pronounced impact on the cyano group's reactivity compared to the ortho/para isomers.[6][10]
This electronic modulation is the key determinant for the reaction pathways and conditions discussed below.
Key Transformations of the Cyano Group
The electron-deficient nature of the cyano carbon in nitrobenzoates makes it a prime target for nucleophilic attack, forming the basis of its most important reactions.
Hydrolysis: Accessing Amides and Carboxylic Acids
Hydrolysis of the cyano group provides a direct route to carboxamides and, upon completion, carboxylic acids. This transformation can be catalyzed by either acid or base.[2][11] Due to the deactivating effect of the nitro group, these reactions often require more vigorous conditions (e.g., higher temperatures, extended reaction times) than nitriles on electron-rich rings.[12]
Acid-Catalyzed Hydrolysis:
The reaction proceeds via protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water.[11][12][13] The initial product is an amide, which can often be isolated. Under harsher conditions, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[14][15]
Caption: Mechanism of nitrile reduction to a primary amine via metal hydride.
Catalytic Hydrogenation:
This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel, Platinum, or Palladium. [16][17][18]While it often requires high pressures and temperatures, it is the preferred method for industrial-scale synthesis due to its lower cost and environmental impact compared to metal hydrides.
[17][18]
[3+2] Cycloaddition: Formation of Tetrazoles
Perhaps one of the most significant reactions for drug development professionals is the [3+2] cycloaddition of the cyano group with an azide (N₃⁻) to form a tetrazole ring. [1]Tetrazoles are considered bioisosteres of carboxylic acids, meaning they have similar physicochemical properties (e.g., pKa) and can often replace a carboxylic acid group in a drug molecule to improve metabolic stability or cell permeability.
[19][20]
The reaction is typically carried out by heating the nitrobenzonitrile with sodium azide in a polar aprotic solvent like DMF. An acid source, such as ammonium chloride or triethylamine hydrochloride, is often required to protonate the nitrile, activating it for attack by the azide anion.
[21][22]
Caption: A standard workflow for organic synthesis and analysis.
Conclusion
The cyano group on a nitrobenzoate ring is a highly valuable and synthetically versatile functional group. Its reactivity is profoundly influenced by the strong electron-withdrawing nature of the nitro substituent, which enhances the electrophilicity of the cyano carbon. This electronic activation facilitates a range of important transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and cycloaddition with azides to form tetrazoles. By understanding the underlying electronic principles and mastering the experimental protocols for these key reactions, researchers in organic synthesis and drug development can effectively leverage cyano-substituted nitrobenzoates as key intermediates in the construction of complex and biologically relevant molecules.
References
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 14). Chemistry Steps. [Link]
Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
Amines - Nitriles (A-Level Chemistry). (2022, April 19). Study Mind. [Link]
Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Synlett. [Link]
Video: Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. [Link]
1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. (2025, September 5). MDPI. [Link]
Tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022, December 27). YouTube. [Link]
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. [Link]
Nitro Group Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable. [Link]
Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. (2022, April 28). ACS Publications. [Link]
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2020, October 18). ResearchGate. [Link]
20.7: Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. [Link]
An In-depth Technical Guide to the Electronic Effects of Nitro and Cyano Groups on the Benzene Ring
Introduction For researchers, scientists, and professionals in drug development, a profound understanding of the electronic landscape of aromatic systems is paramount. The strategic placement of substituents on a benzene...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
For researchers, scientists, and professionals in drug development, a profound understanding of the electronic landscape of aromatic systems is paramount. The strategic placement of substituents on a benzene ring can dramatically alter its reactivity, acidity, basicity, and overall biological activity. Among the most influential substituents are the nitro (–NO₂) and cyano (–CN) groups. Both are potent electron-withdrawing groups that significantly modify the electron density distribution within the benzene ring through a combination of inductive and resonance effects. This guide provides a detailed exploration of these electronic effects, offering mechanistic insights, quantitative data, and experimental protocols to illustrate their profound impact on chemical reactivity and properties.
The Dual Nature of Electron Withdrawal: Inductive and Resonance Effects
The electronic influence of a substituent on a benzene ring is primarily governed by two fundamental mechanisms: the inductive effect and the resonance effect.
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the carbon atom of the benzene ring.[1][2][3] Both the nitro and cyano groups are strongly electronegative, leading to a significant inductive withdrawal of electron density from the ring. This effect decreases with distance from the substituent.
Resonance Effect (-M or -R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[1][2][4][5] For a substituent to exert a negative resonance effect, it must possess a π system that can accept electrons from the benzene ring. Both the nitro and cyano groups have this capability, leading to a decrease in electron density, particularly at the ortho and para positions.[5][6][7]
It is the interplay of these two effects that dictates the overall electronic character of substituted benzenes and their subsequent reactivity.
The Nitro Group: A Potent Electron Sink
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[8] Its strong deactivating nature is a consequence of both a pronounced inductive effect and a substantial resonance effect.
Inductive and Resonance Effects of the Nitro Group
The nitrogen atom in the nitro group bears a formal positive charge, making it highly electronegative and thus a strong electron-withdrawing group by induction (-I effect).[9] Furthermore, the π bond between the nitrogen and one of the oxygen atoms allows for the delocalization of electron density from the benzene ring onto the nitro group, a strong -M effect.[5][10]
The resonance structures of nitrobenzene clearly illustrate the withdrawal of electron density from the ortho and para positions, resulting in a partial positive charge at these carbons.
Caption: Resonance delocalization in nitrobenzene.
This electron deficiency at the ortho and para positions has significant consequences for the reactivity of nitrobenzene.
Impact on Electrophilic Aromatic Substitution
The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution.[5][6][11] The rate of reaction is significantly slower compared to benzene. The electron deficiency at the ortho and para positions directs incoming electrophiles to the meta position, which is comparatively more electron-rich.[6][12] For instance, the nitration of nitrobenzene, which requires more forcing conditions than the nitration of benzene, yields predominantly m-dinitrobenzene.[11][12]
Impact on Nucleophilic Aromatic Substitution
Conversely, the nitro group strongly activates the benzene ring towards nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a leaving group.[13][14][15] The electron-withdrawing nitro group can stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[13][14] This stabilization is most effective when the nitro group is at the ortho or para position, as the negative charge can be delocalized onto the electronegative oxygen atoms of the nitro group. When the nitro group is in the meta position, it cannot directly delocalize the negative charge via resonance, leading to significantly lower reactivity in SNAr reactions.[13]
Caption: Resonance stabilization by a para-nitro group.
Quantitative Effects on Acidity
The electron-withdrawing ability of the nitro group is quantitatively reflected in the pKa values of substituted phenols and anilines. The nitro group increases the acidity of phenols by stabilizing the resulting phenoxide ion. This effect is most pronounced when the nitro group is at the ortho or para position due to direct resonance stabilization.[16][17] For example, the pKa of p-nitrophenol is significantly lower than that of phenol, indicating a much stronger acid.[18] Similarly, the nitro group decreases the basicity of anilines by withdrawing electron density from the nitrogen atom, making the lone pair less available for protonation.[19][20]
The Cyano Group: A Linear Electron Withdrawer
The cyano group, with its carbon-nitrogen triple bond, is another powerful electron-withdrawing substituent. Its electronic effects are also a combination of inductive and resonance phenomena.
Inductive and Resonance Effects of the Cyano Group
The electronegative nitrogen atom in the cyano group pulls electron density through the sigma bond framework, resulting in a significant -I effect.[1][2][3] The π system of the triple bond allows for the delocalization of electron density from the benzene ring, leading to a -M effect.[1][2][3][7]
Similar to the nitro group, the resonance structures of benzonitrile show a buildup of positive charge at the ortho and para positions.
Caption: Resonance delocalization in benzonitrile.
Impact on Aromatic Reactivity
Like the nitro group, the cyano group deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position.[7] It also activates the ring towards nucleophilic aromatic substitution when positioned ortho or para to a leaving group, by stabilizing the intermediate carbanion.
Quantitative Effects on Acidity and Basicity
The cyano group's electron-withdrawing nature is also evident in its effect on the pKa of phenols and anilines, increasing the acidity of the former and decreasing the basicity of the latter.
Quantitative Comparison of Electronic Effects
The electronic effects of substituents can be quantified using Hammett substituent constants (σ).[21][22] These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, with a larger value signifying a stronger effect.
Substituent
σ (meta)
σ (para)
σ- (para)
-NO₂
0.71
0.78
1.25
-CN
0.56
0.66
0.89
Data sourced from various compilations of Hammett constants.[23][24]
The σ- values are particularly relevant for reactions involving the development of a negative charge that can be delocalized onto the substituent by resonance, such as the ionization of phenols. The larger σ and σ- values for the nitro group compared to the cyano group confirm that the nitro group is a stronger electron-withdrawing group.[21][22]
The impact on the acidity of phenols provides a clear experimental illustration of these electronic effects.
Compound
pKa
Phenol
9.95
m-Nitrophenol
8.40
p-Nitrophenol
7.14
m-Cyanophenol
8.61
p-Cyanophenol
7.95
pKa values are approximate and can vary slightly with experimental conditions.[25]
Experimental Protocols
The following protocols provide methodologies for the synthesis of nitrobenzene and benzonitrile, key substrates for studying the electronic effects of the nitro and cyano groups.
Synthesis of Nitrobenzene via Electrophilic Aromatic Substitution
This procedure demonstrates the nitration of benzene, a classic example of electrophilic aromatic substitution.[26][27][28][29]
Workflow Diagram:
Caption: Workflow for the synthesis of nitrobenzene.
Step-by-Step Methodology:
Preparation of the Nitrating Mixture: In a round-bottom flask, carefully add 40 mL of concentrated sulfuric acid to 35 mL of concentrated nitric acid.[30] Cool the mixture in an ice-water bath.
Addition of Benzene: Slowly add 29 mL of benzene to the cooled nitrating mixture in small portions, ensuring the temperature does not exceed 50°C.[26][30] Swirl the flask continuously during the addition.
Reaction: After the addition of benzene is complete, fit the flask with a reflux condenser and heat the mixture in a water bath at 60°C for 45-60 minutes.[27][30]
Work-up: Cool the reaction mixture and pour it into a beaker containing approximately 300 mL of cold water.
Separation and Washing: Transfer the mixture to a separatory funnel. Separate the lower layer of nitrobenzene and wash it sequentially with water, a 5% sodium bicarbonate solution, and again with water.
Drying and Purification: Dry the nitrobenzene over anhydrous calcium chloride and purify by distillation, collecting the fraction boiling at 210-211°C.
Synthesis of Benzonitrile from Benzamide
This method involves the dehydration of benzamide.[31][32]
Workflow Diagram:
Caption: General workflow for benzonitrile synthesis.
Step-by-Step Methodology (Illustrative):
Mixing Reactants: In a distillation flask, thoroughly mix benzamide with a suitable dehydrating agent such as phosphorus pentoxide.
Heating: Gently heat the mixture. The benzonitrile will form and begin to distill.
Distillation: Collect the distillate, which is crude benzonitrile.
Purification: Purify the collected liquid by redistillation, collecting the fraction that boils at 191°C.
Note: Alternative and often safer methods for the synthesis of benzonitrile exist, such as the Sandmeyer reaction or the ammoxidation of toluene.[31][33][34]
Conclusion
The nitro and cyano groups are indispensable tools in the arsenal of the synthetic chemist and drug development professional. Their powerful electron-withdrawing properties, arising from a combination of inductive and resonance effects, profoundly influence the reactivity and properties of the benzene ring. A thorough understanding of these electronic effects is crucial for predicting reaction outcomes, designing synthetic routes, and modulating the pharmacological profiles of aromatic compounds. By leveraging the principles outlined in this guide, researchers can make more informed decisions in their pursuit of novel molecules and materials.
References
Preparation of benzonitrile. (n.d.). Retrieved from [Link]
Preparation of nitrobenzene. (n.d.). Retrieved from [Link]
Benzonitrile. (n.d.). In Wikipedia. Retrieved from [Link]
Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. (n.d.). Retrieved from [Link]
Coleman, G. H., McCloskey, C. M., & Stuart, F. A. (n.d.). Nitrosobenzene. Organic Syntheses. Retrieved from [Link]
Synthesis of Nitrobenzen. (n.d.). Scribd. Retrieved from [Link]
Explain electrophilic substitution in nitro compounds. (n.d.). CK-12 Foundation. Retrieved from [Link]
Preparation of nitrobenzene. (2015, April 15). Slideshare. Retrieved from [Link]
Inductive and Resonance Effects in Chemistry. (n.d.). Scribd. Retrieved from [Link]
Inductive and Resonance (Mesomeric) Effects. (2024, February 15). Chemistry Steps. Retrieved from [Link]
How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. (2016, January 15). RSC Publishing. Retrieved from [Link]
Synthesis of Benzonitrile. (2021, August 1). YouTube. Retrieved from [Link]
What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? (2018, October 20). Quora. Retrieved from [Link]
The nitro group directs electrophilic aromatic substitution to th... (2023, December 20). Study Prep in Pearson+. Retrieved from [Link]
Problem 31 Explain why cyanobenzene (benzon... [FREE SOLUTION]. (n.d.). Vaia. Retrieved from [Link]
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]
Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. (2018, June 7). MedCrave online. Retrieved from [Link]
Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]
Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. (n.d.). ijrti. Retrieved from [Link]
Substituent effects of nitro group in cyclic compounds. (2020, September 4). ResearchGate. Retrieved from [Link]
Reactivity of Methyl and Nitro Benzene. (n.d.). Scribd. Retrieved from [Link]
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019, June 5). RSC Publishing. Retrieved from [Link]
Amination of nitrobenzene via nucleophilic aromatic substitution for hydrogen: direct formation of aromatic amide bonds. (n.d.). ACS Publications. Retrieved from [Link]
Mesomeric stabilization of carbonium ions by .alpha.-cyano groups. A theoretical evaluation of inductive vs. resonance effects of the cyano moiety. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
Though the nitro group is electron-withdrawing by resonance, when... (2024, August 10). Study Prep in Pearson+. Retrieved from [Link]
electrophilic substitution in methylbenzene and nitrobenzene. (n.d.). Chemguide. Retrieved from [Link]
16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). PMC. Retrieved from [Link]
What is the mesomeric or inductive effect of a nitro group on phenol? (2017, December 8). Quora. Retrieved from [Link]
Unit 4: Free Energy Relationships. (n.d.). UT Austin Chemistry & Biochemistry Research Web Sites. Retrieved from [Link]
8.7 An Explanation of Substituent Effects. (n.d.). Fundamentals of Organic Chemistry-OpenStax Adaptation - The Pennsylvania State University. Retrieved from [Link]
Hammett equation. (n.d.). chemeurope.com. Retrieved from [Link]
Inductive effect VS Resonance effects. (2016, February 19). YouTube. Retrieved from [Link]
What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? (2018, October 25). Quora. Retrieved from [Link]
Study of The Electronic Properties For Cyanobenzene Molecules group: B3LYP Density Functional Theory Calculations. (2025, January 13). Retrieved from [Link]
ACIDITY of phenols and BASICITY of anilines. Learn ORGANIC CHEMISTRY with me. (2021, April 8). YouTube. Retrieved from [Link]
Hammett Substituent Constants Table. (n.d.). Scribd. Retrieved from [Link]
LECTURE 2 Category 2: NO2, CN, SO3H, CHO, COR, CO2H, CONH2 Because of the full or partial positive charge on the element directl. (n.d.). Retrieved from [Link]
Table 1: Hammett constants for some common substituents. (n.d.). Retrieved from [Link]
Statistical Analysis of Substituent Effects on pKa of Aniline. (2024, December 11). Journal of Engineering Research and Applied Science. Retrieved from [Link]
Explain why the pKa of p-nitrophenol is 7.14, whereas the pKa of ... (n.d.). Study Prep in Pearson+. Retrieved from [Link]
3.4: Substituent Effects in the Reactivity of Aromatic Rings. (2026, February 16). Chemistry LibreTexts. Retrieved from [Link]
The orientational effects of the cyano group on the benzene ring in deaerated dichloromethane. (n.d.). ResearchGate. Retrieved from [Link]
Absolute pKa determinations for substituted phenols. (n.d.). SciSpace. Retrieved from [Link]
The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. (2026, February 13). ResearchGate. Retrieved from [Link]
Versatility of the Cyano Group in Intermolecular Interactions. (n.d.). PMC - NIH. Retrieved from [Link]
nucleophilic aromatic substitution on Methyl 2-cyano-4-nitrobenzoate
Part 1: Executive Summary & Strategic Analysis Methyl 2-cyano-4-nitrobenzoate (CAS: 1628431-64-0) represents a highly functionalized scaffold in medicinal chemistry, particularly valuable in the synthesis of androgen rec...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Analysis
Methyl 2-cyano-4-nitrobenzoate (CAS: 1628431-64-0) represents a highly functionalized scaffold in medicinal chemistry, particularly valuable in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and radiotracers.[1]
This Application Note addresses a specific synthetic challenge: Nucleophilic Aromatic Substitution (SNAr) on this substrate. While the compound contains three electrophilic sites—the ester (C1), the nitrile (C2), and the nitro-bearing carbon (C4)—the C4-Nitro group serves as a potent leaving group (nucleofuge) due to the cooperative activation by the para-ester and meta-cyano groups.[1]
The Core Challenge: Chemoselectivity.
The substrate is prone to three divergent pathways upon exposure to nucleophiles:
SNAr (Desired): Displacement of the C4-Nitro group.
Acyl Substitution (Competitor): Attack at the C1-Ester (Amidation).
Cyclization (Competitor): Tandem attack on Ester/Nitrile to form Isoindolones.[1]
This guide provides protocols to maximize Path 1 (SNAr) , utilizing the nitro group as a "super-leaving group" to introduce ethers, thioethers, and halides.[1]
Part 2: Mechanistic Grounding & Chemoselectivity
The reactivity of Methyl 2-cyano-4-nitrobenzoate is governed by the electronic landscape of the benzene ring.
Activation: The C4 position is activated for nucleophilic attack by the Ester (para) via resonance (-M effect) and the Cyano (meta) via induction (-I effect).[1]
Leaving Group Ability: The Nitro group (
) is an excellent leaving group in SNAr reactions on electron-deficient arenes, often superior to chloride or fluoride when attacking with hard nucleophiles or in polar aprotic solvents, due to its high electronegativity and ability to stabilize the transition state.[1]
Protocol A: C-S Bond Formation (Thiol Displacement)
Target: Introduction of thioethers (e.g., for further oxidation to sulfones).
Rationale: Thiolates are soft nucleophiles that prefer the soft electrophilic center (aromatic C4) over the hard carbonyl (C1), ensuring high chemoselectivity.[1]
Protocol B: C-O Bond Formation (Phenol Displacement)
Target: Diaryl ethers.
Rationale: Phenoxides are harder than thiolates but can still effect SNAr.[1] Steric bulk of the phenol can help avoid ester attack.[1]
Add TBAF (1M in THF, 1.5 eq) or dry KF/K222 complex.
Heat to 120°C for 10–20 minutes.
Note: This reaction produces Methyl 2-cyano-4-fluorobenzoate.[1]
Part 4: Data Summary & Troubleshooting
Parameter
SNAr (Nitro Displacement)
Acyl Substitution (Side Reaction)
Favored Nucleophiles
Thiols (RS⁻), Phenols (ArO⁻), Fluoride (F⁻)
Primary/Secondary Amines (R-NH₂)
Favored Solvent
Polar Aprotic (DMF, DMSO, NMP)
Alcohols, Water
Temperature
60°C – 100°C
0°C – RT
Visual Indicator
Release of Nitrite (often turns solution yellow/brown)
Formation of polar amide (LC-MS shift)
Troubleshooting Guide:
Issue: Low Conversion.
Cause: Poor solubility of base or "stalling" due to nitrite accumulation.[1]
Fix: Switch base to
or add a phase transfer catalyst (TBAHS).[1] Increase temp to 100°C.
Issue: Amide Formation (with amines).
Cause: Amines attack the ester faster than the ring.[1]
Fix: This substrate is poorly suited for SNAr with primary amines unless the ester is sterically protected (it is not).[1] If an aniline product is desired, it is better to perform SNAr with a protected amine (e.g., benzylamine) or use a different precursor (e.g., 4-fluoro analog).[1]
Issue: Isoindolone Formation.
Cause: Reaction with Ammonia or primary amines leads to cyclization between Ester and Nitrile.[1]
Application Note: Chemoselective vs. Global Hydrolysis of Methyl 2-Cyano-4-Nitrobenzoate
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The hydrolysis of the nitrile group in Methyl 2-cyano-4-nitrobenzoate t...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The hydrolysis of the nitrile group in Methyl 2-cyano-4-nitrobenzoate to a carboxylic acid presents a classic chemoselectivity challenge in organic synthesis. The molecule contains two highly reactive, hydrolyzable functional groups: a nitrile (-CN) and a methyl ester (-COOMe).
This application note delineates two distinct experimental workflows depending on the desired pharmaceutical intermediate:
Global Chemical Hydrolysis : An exhaustive acidic approach that cleaves both functional groups to yield 4-nitrophthalic acid .
Regioselective Biocatalytic Hydrolysis : A modern, enzyme-mediated approach utilizing nitrilases to selectively hydrolyze the nitrile while preserving the labile ester, yielding 2-(methoxycarbonyl)-5-nitrobenzoic acid .
Mechanistic Rationale & Chemoselectivity
The Limitations of Chemical Hydrolysis:
Under standard aqueous acidic or basic conditions, nitriles are exceptionally stable and require vigorous reaction conditions (e.g., concentrated acids/bases and prolonged heating) to undergo hydrolysis[1]. Because ester groups are generally more electrophilic and less sterically hindered than nitriles, they are cleaved rapidly under these harsh conditions. The hydrolysis of a nitrile is highly pH-dependent, proceeding through an amide intermediate before forming the carboxylic acid[2]. Consequently, attempting a partial chemical hydrolysis invariably results in the global deprotection of both the ester and the nitrile, yielding the dicarboxylic acid[3].
The Biocatalytic Advantage:
To achieve chemoselective hydrolysis of the nitrile without disrupting the methyl ester, biocatalysis is the preferred approach in drug development. Nitrilases (EC 3.5.5.1) are highly specialized enzymes that catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia, entirely bypassing the free amide intermediate[4]. Operating via a Cys-Glu-Lys catalytic triad, the enzyme forms a covalent thioimidate intermediate with the nitrile carbon. Because this reaction is conducted under mild, near-neutral conditions (pH 7.4, 35 °C), the methyl ester remains thermodynamically and kinetically stable, affording >99% chemoselectivity[4].
Workflow Visualization
Reaction pathways for the hydrolysis of Methyl 2-cyano-4-nitrobenzoate.
Experimental Protocols
Protocol A: Global Chemical Hydrolysis
Objective: Synthesis of 4-Nitrophthalic acid.
Self-Validating Metric: The disappearance of the ester methyl singlet (~3.9 ppm) in ^1H-NMR confirms global hydrolysis.
Step-by-Step Methodology:
Suspension: Suspend Methyl 2-cyano-4-nitrobenzoate (1.0 eq, 10 mmol) in 6 M aqueous HCl (10 volumes, ~20 mL).
Causality: High acid concentration is required because nitriles are exceptionally stable and require vigorous conditions to hydrate the C≡N bond[1]. It also drives the equilibrium of the ester hydrolysis forward.
Reflux: Heat the stirred mixture to reflux (approx. 105 °C) for 12–16 hours.
Causality: Refluxing provides the thermal energy necessary to overcome the high activation barrier of the amide-to-acid intermediate step[2].
Crystallization: Cool the reaction mixture slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours.
Causality: 4-nitrophthalic acid has significantly reduced solubility in cold aqueous acid, promoting spontaneous crystallization and self-purification.
Isolation: Filter the precipitate under vacuum, wash with ice-cold water (2 × 5 mL), and dry under high vacuum at 50 °C to afford the diacid.
Objective: Synthesis of 2-(methoxycarbonyl)-5-nitrobenzoic acid.
Self-Validating Metric: HPLC analysis showing >99% conversion with the retention of the ester mass peak (M+H) via LC-MS.
Step-by-Step Methodology:
Buffer Preparation: Prepare a 100 mM sodium phosphate buffer and adjust to exactly pH 7.4.
Causality: A pH of 7.4 is optimal for the nitrilase catalytic triad while being sufficiently neutral to prevent background chemical saponification of the methyl ester[4].
Biocatalyst Suspension: Suspend the whole-cell biocatalyst expressing an aromatic nitrilase (e.g., engineered Fusarium or Paraburkholderia strains) at 7.5 g/L dry cell weight in the buffer[4].
Substrate Addition: Add Methyl 2-cyano-4-nitrobenzoate to a final concentration of 50 g/L. Add 5% v/v DMSO.
Causality: DMSO acts as a biocompatible co-solvent to enhance the mass transfer of the highly hydrophobic aromatic substrate into the cells without causing protein denaturation.
Incubation: Incubate the mixture at 35 °C with orbital shaking (200 rpm) for 8–10 hours.
Causality: 35 °C provides the optimal thermodynamic balance between maximizing the enzyme reaction rate and maintaining long-term thermal stability of the biocatalyst.
Quenching & Extraction: Centrifuge the mixture (8000 rpm, 10 min) to pellet the biocatalyst. Acidify the clarified supernatant to pH 2.5 using 1 M HCl, then extract with ethyl acetate (3 × 1 volume).
Causality: Acidification protonates the newly formed carboxylate (converting it from a water-soluble sodium salt to a neutral acid), allowing it to partition efficiently into the organic phase.
Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure monoester.
Quantitative Data Presentation
The following table summarizes the comparative metrics between the two methodologies, highlighting the operational advantages of biocatalysis for complex drug intermediates.
Parameter
Protocol A: Global Chemical
Protocol B: Regioselective Biocatalytic
Target Product
4-Nitrophthalic acid
2-(Methoxycarbonyl)-5-nitrobenzoic acid
Reagents
6 M HCl (Aqueous)
Nitrilase whole-cells, Phosphate Buffer
Reaction Conditions
Reflux (~105 °C), 12–16 h
35 °C, pH 7.4, 8–10 h
Chemoselectivity
None (Both groups cleaved)
> 99% (Ester strictly preserved)
Typical Yield
85–90%
90–95%
Environmental Factor
High (Harsh acids, high energy)
Low (Aqueous, mild, green chemistry)
References
[1] Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
URL: [Link]
[2] Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
URL: [Link]
[4] Wu, Y., Du, F., Li, N. et al. (2025). Engineered Nitrilase-Mediated Regioselective Hydrolysis of 4-Cyanobenzonitrile for Efficient Synthesis of 4-Cyanobenzoic Acid. Catalysis Letters.
URL: [Link]
[3] Organic Synthesis. Hydrolysis of Nitriles.
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Methyl 2-cyano-4-nitrobenzoate in the synthesis of mesosulfuron-methyl
Content Type: Create detailed Application Notes and Protocols.
Executive Summary & Structural Analysis
Mesosulfuron-methyl (CAS: 208465-21-8) is a highly potent sulfonylurea herbicide used primarily for post-emergence weed control in cereals. Its synthesis requires the precise orchestration of two complex substituents on a benzoate scaffold:
Position 2 (Ortho): A sulfonylurea bridge [-SO2-NH-CO-NH-Py].
Position 4 (Para): A methanesulfonamidomethyl group [-CH2-NH-SO2-CH3].
Critical Isomer Clarification
While the user query specifies Methyl 2-cyano-4-nitrobenzoate (CAS: 1628431-64-0), structural retrosynthesis dictates that the commercially dominant and chemically logical precursor is its isomer, Methyl 4-cyano-2-nitrobenzoate (CAS: 52449-76-0).
Why Methyl 4-cyano-2-nitrobenzoate?
The 4-cyano group provides the necessary carbon atom to form the 4-aminomethyl moiety via reduction, which is subsequently mesylated to form the target's 4-(methanesulfonamidomethyl) tail.
The 2-nitro group is an excellent leaving group for nucleophilic aromatic substitution (
) with a thiol, allowing the introduction of the sulfur atom required for the 2-sulfonylurea bridge.
Why not Methyl 2-cyano-4-nitrobenzoate?
Using this isomer would place the carbon-extending cyano group at the ortho position (where a sulfur is needed) and the nitro group at the para position (where a carbon extension is needed). Converting a 4-nitro group directly to a 4-aminomethyl group is synthetically inefficient compared to reducing a 4-cyano group.
This protocol focuses on the validated route using Methyl 4-cyano-2-nitrobenzoate , while noting that the principles of handling nitro-cyano-benzoates remain consistent.
Chemical Reaction Pathway
The synthesis transforms the nitro-cyano scaffold into the polysubstituted core of mesosulfuron-methyl.
Figure 1: Synthetic pathway from the nitro-cyano benzoate precursor to Mesosulfuron-methyl.[1]
Detailed Experimental Protocols
Phase 1: Introduction of the Sulfur Moiety (
)
Objective: Replace the labile 2-nitro group with a protected sulfur (benzylthio group).
Potassium Hydroxide (KOH) (1.2 eq, 20% aq solution)
Solvent: DMF (Dimethylformamide)
Protocol:
Setup: Charge a cryostatic reactor with Methyl 4-cyano-2-nitrobenzoate and DMF. Cool the solution to 0°C under
atmosphere.
Addition: Add Benzyl mercaptan slowly, maintaining temperature < 5°C.
Base Addition: Dropwise add the KOH solution over 60 minutes. The reaction is exothermic; strict temperature control (0–5°C) is critical to prevent hydrolysis of the methyl ester.
Reaction: Stir at 0°C for 2 hours, then warm to 20°C for 1 hour. Monitor by HPLC (Target: < 0.5% starting material).
Workup: Pour the reaction mixture into ice water (5x volume). The product, Methyl 2-(benzylthio)-4-cyanobenzoate , precipitates as a yellow solid.[1]
Purification: Filter, wash with water until neutral pH, and dry in a vacuum oven at 45°C.
Phase 2: Selective Reduction of the Nitrile
Objective: Convert the 4-cyano group to a 4-aminomethyl group without reducing the ester or cleaving the thioether.
Loading: In a high-pressure autoclave, dissolve the substrate in ammoniated methanol. Add the Raney Nickel catalyst (slurry in water/methanol).
Hydrogenation: Pressurize with
to 3 bar. Maintain temperature at 25–30°C.
Note: Higher temperatures (>40°C) may cause dimerization of the amine or ester ammonolysis.
Completion: Reaction typically completes in 4–6 hours.
Workup: Filter off the catalyst (Caution: Pyrophoric). Concentrate the filtrate to obtain Methyl 2-(benzylthio)-4-(aminomethyl)benzoate . This intermediate is unstable and should be used immediately in Phase 3.
Phase 3: Formation of the 4-Sulfonamide Tail
Objective: Cap the primary amine with a methanesulfonyl group.
Reagents:
Crude Amine (1.0 eq)
Methanesulfonyl chloride (MsCl) (1.1 eq)
Triethylamine (TEA) (1.2 eq)
Solvent: Dichloromethane (DCM) or Toluene
Protocol:
Setup: Dissolve crude amine and TEA in DCM. Cool to 0–5°C.
Addition: Add MsCl dropwise. The reaction is rapid.
Quench: After 1 hour, quench with water. Separate phases.
Isolation: Wash organic phase with dilute HCl (to remove TEA) and brine. Evaporate solvent to yield Methyl 2-(benzylthio)-4-(methanesulfonamidomethyl)benzoate .
Phase 4: Oxidative Chlorination & Coupling
Objective: Convert the benzylthio ether directly to the sulfonyl chloride, then couple with the pyrimidine.
Protocol:
Chlorination: Suspend the Phase 3 intermediate in Acetic Acid/Water (5:1). Cool to 0°C. Sparge with Chlorine gas (
) until the starting material is consumed. This cleaves the benzyl group and oxidizes the sulfur to -SO2Cl.
Amination (Optional Intermediate): The sulfonyl chloride can be reacted with ammonia to form the sulfonamide, or coupled directly via an isocyanate method.
Coupling (Isocyanate Method):
React the sulfonyl chloride with ammonia to get the sulfonamide.
React the sulfonamide with 4,6-dimethoxy-2-pyrimidinyl carbamate (or isocyanate) in Acetonitrile with DBU (base).
Acidify to precipitate Mesosulfuron-methyl .
Process Data & Critical Quality Attributes (CQAs)
Key Process Parameters
Step
Parameter
Range
Criticality
Impact of Deviation
SnAr
Temperature
0–5°C
High
>10°C leads to ester hydrolysis (impurity formation).
SnAr
Base Stoichiometry
1.1–1.3 eq
Med
Excess base degrades the nitro-benzoate.
Reduction
H2 Pressure
3–5 bar
High
Low pressure leads to incomplete reduction; High pressure risks ring reduction.
Reduction
Solvent
MeOH/NH3
High
Absence of NH3 leads to secondary amine formation (dimerization).
Impurity Profile
Des-methyl Impurity: Result of ester hydrolysis during Step 1.
Dimer Impurity: Formed during hydrogenation if ammonia concentration is low.
Over-chlorinated Impurity: Formed in Phase 4 if temperature exceeds 10°C during
addition.
Troubleshooting & Optimization
Issue: Low Yield in Hydrogenation (Phase 2)
Cause: Poisoning of Raney Nickel by residual sulfur species from Phase 1.
Solution: Ensure rigorous washing of the Phase 1 product. Recrystallize the thioether intermediate from Methanol/Water before hydrogenation. Alternatively, increase catalyst loading to 30% w/w.
Issue: Gelation during Chlorination (Phase 4)
Cause: Formation of sulfinic acid intermediates or poor solubility.
Solution: Increase the Acetic Acid ratio. Ensure vigorous agitation. Maintain temperature strictly < 5°C to prevent runaway oxidation.
References
Bayer CropScience. (2019). Method for preparing mesosulfuron-methyl. Patent CN109879817B. Link
Anhui University of Science and Technology. (2014). Preparation method of 2-amino-4-methanesulfonamidomethyl benzoate. Patent CN103524386B.[2] Link
Sigma-Aldrich. (2023). Product Specification: Methyl 4-cyano-2-nitrobenzoate (CAS 52449-76-0).[3][4][5] Link
ChemicalBook. (2023).[6] Mesosulfuron-methyl Properties and Synthesis. Link
Technical Support Center: Optimizing the Synthesis of Methyl 2-cyano-4-nitrobenzoate
Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the thermodynamic and kinetic bottlenecks associated with the preparation of Meth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the thermodynamic and kinetic bottlenecks associated with the preparation of Methyl 2-cyano-4-nitrobenzoate.
Depending on your available starting materials, this synthesis typically proceeds via one of two distinct pathways: the transition-metal-catalyzed cyanation of methyl 2-chloro-4-nitrobenzoate, or the esterification of 2-cyano-4-nitrobenzoic acid. Below is the diagnostic workflow to help you isolate and resolve yield-limiting factors in your specific route.
Figure 1: Troubleshooting workflow for Methyl 2-cyano-4-nitrobenzoate synthesis.
Q: My cyanation of methyl 2-chloro-4-nitrobenzoate stalls at 40-50% conversion. How can I drive this reaction to completion?A: The C-Cl bond is notoriously resistant to direct nucleophilic aromatic substitution (SNAr). While the para-nitro group provides some activation, thermal cyanation alone is insufficient. We utilize a Palladium catalyst (Pd(PPh3)4) to facilitate the oxidative addition into the C-Cl bond, while CuCN acts as a controlled, low-concentration cyanide source that prevents the catalyst poisoning typically seen with free KCN or NaCN.
If your reaction is stalling, the primary causality is usually catalyst deactivation via oxidation. Pd(0) is highly sensitive to dissolved oxygen at elevated temperatures. You must rigorously degas your DMF solvent and conduct the reaction under a strict Argon atmosphere. Furthermore, utilizing 1 at 150°C provides the rapid kinetic energy required to overcome the high activation barrier of this specific cross-coupling, preventing prolonged thermal degradation of the catalyst[1].
Preparation: In a microwave-safe vial, suspend methyl 2-chloro-4-nitrobenzoate (1.0 eq, 9.3 mmol), CuCN (4.0 eq, 37.2 mmol), and Pd(PPh3)4 (0.1 eq, 0.93 mmol) in anhydrous DMF (15 mL)[1].
Degassing: Purge the suspension with Argon for 10 minutes to displace any dissolved O2.
Reaction: Seal the vial with a crimp cap and subject it to microwave irradiation at 150°C for exactly 4 hours[1].
Validation: Cool the vial to room temperature. The reaction is self-validating when TLC (20% Dichloromethane in Petroleum Ether) confirms the complete disappearance of the starting material[2].
Workup: Concentrate the mixture under reduced pressure to remove the DMF solvent[1].
Purification: Purify the crude residue via silica gel column chromatography to isolate the pure methyl 2-cyano-4-nitrobenzoate.
Route B: Esterification of 2-Cyano-4-nitrobenzoic Acid
Q: Direct Fischer esterification of 2-cyano-4-nitrobenzoic acid with methanol and H2SO4 yields less than 50% product. Why is the reactivity so poor?A: The poor yield is a direct consequence of the electronic properties of the aromatic ring. The presence of two strongly electron-withdrawing groups—the cyano (-CN) and nitro (-NO2) moieties—3[3]. This deactivation reduces the electrophilicity of the carboxyl carbon, making it highly resistant to nucleophilic attack by methanol. To bypass this thermodynamic hurdle, you must convert the carboxylic acid into a highly reactive acyl chloride intermediate before introducing the alcohol.
Self-Validating Protocol B: Two-Step Esterification via Acyl Chloride
Activation: In a flame-dried round-bottom flask under N2, dissolve 2-cyano-4-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
Catalysis: Add 2 drops of anhydrous DMF. This acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate with thionyl chloride.
Chlorination: Cool the mixture to 0°C and add thionyl chloride (SOCl2, 2.0 eq) dropwise.
Validation: Warm the reaction to reflux (40°C). The system self-validates its progress via the evolution of SO2 and HCl gases. Once gas evolution ceases (typically 2-3 hours), the conversion to the acyl chloride is complete.
Solvent Removal: Concentrate the mixture under reduced pressure to rigorously remove all unreacted SOCl2 (crucial to prevent the formation of dimethyl sulfite side-products).
Esterification: Redissolve the crude acyl chloride in anhydrous DCM, cool to 0°C, and slowly add anhydrous methanol (5.0 eq) followed by triethylamine (1.5 eq) to scavenge the generated HCl.
Isolation: Stir for 1 hour at room temperature. Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate to yield the product.
Quantitative Yield & Condition Analysis
To assist in route selection and reaction planning, the following table summarizes the quantitative data and key optimization metrics for the discussed methodologies.
Synthetic Route
Reagents / Catalyst
Temperature & Time
Typical Yield
Key Troubleshooting Metric
Route A (Cyanation)
CuCN, Pd(PPh3)4, DMF
150°C (Microwave) / 4h
65 - 75%
Strict exclusion of O2 to protect Pd(0) catalyst
Route B (Direct Esterification)
MeOH, H2SO4 (cat.)
60°C (Thermal) / 12-24h
30 - 45%
Continuous removal of water to drive equilibrium
Route B (Acyl Chloride)
SOCl2, then MeOH, Et3N
40°C then 25°C / 4h
80 - 90%
Complete removal of excess SOCl2 prior to MeOH addition
References
Title: WO2014139144A1 - Therapeutic compounds and compositions - Google Patents
Source: google.com
URL:1
Title: WO2014139325A1 - Therapeutic compounds and compositions - Google Patents
Source: google.com
URL:2
Title: Optimizing reaction conditions for the amidation of 2-cyano-4-nitrobenzoic acid - Benchchem
Source: benchchem.com
URL:3
Technical Support Center: Managing Exothermic Nitration Reactions on a Lab Scale
Welcome to the Technical Support Center for managing exothermic nitration reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for managing exothermic nitration reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely and effectively conducting nitration experiments on a laboratory scale. Nitration reactions are notoriously energetic, and a thorough understanding of the underlying principles is paramount for experimental success and, most importantly, laboratory safety.
Introduction: The Energetic Nature of Nitration
Nitration reactions, the introduction of a nitro group (-NO₂) onto an organic substrate, are fundamental transformations in organic synthesis. They are pivotal in the production of pharmaceuticals, dyes, explosives, and various chemical intermediates.[1][2] However, the reaction is highly exothermic, with reaction heats often around -145 ± 70 kJ/mol, posing a significant risk of thermal runaway if not properly controlled.[3][4] A thermal runaway is a hazardous situation where an increase in temperature leads to an increase in the reaction rate, which in turn generates more heat, creating a dangerous, self-accelerating cycle.[3][5] This can result in a rapid increase in temperature and pressure, potentially leading to equipment failure, explosions, and the release of toxic materials like nitrogen oxides (NOx).[3][6]
This guide provides a structured approach to troubleshooting common issues and answering frequently asked questions, grounded in the principles of chemical engineering and reaction safety.
Troubleshooting Guide: A Problem-Oriented Approach
This section is designed to address specific issues you may encounter during your nitration experiments in a direct question-and-answer format.
Issue 1: Uncontrolled Temperature Rise (Exotherm)
Question: My reaction temperature is rising rapidly and exceeding the setpoint, even with the cooling bath at its lowest temperature. What should I do?
Answer: An uncontrolled temperature rise is a critical situation that requires immediate and decisive action to prevent a thermal runaway.
Immediate Actions:
Stop Reagent Addition Immediately: This is the most critical first step to halt further heat generation.[3][7]
Maximize Cooling: Ensure your cooling system is operating at maximum capacity.[7][8] If using an ice bath, add more ice and salt to lower the temperature further. If you have a secondary cooling system, activate it.
Vigorous Monitoring: Continuously and closely monitor the internal reaction temperature.[3]
Prepare for Emergency Quenching: Have a pre-prepared, large-volume quench solution (e.g., a stirred slurry of crushed ice and water, typically 5-10 times the volume of the reaction mixture) readily accessible.[8][9] If the temperature continues to rise uncontrollably, you must quench the reaction.
Causality and Prevention:
Potential Cause
Explanation
Preventative Measures
Excessive Addition Rate
The nitrating agent is being added too quickly for the cooling system to dissipate the generated heat.[10]
Conduct a thorough thermal hazard assessment before the experiment to determine the maximum safe addition rate. Use a syringe pump or a dropping funnel for slow, controlled, dropwise addition.[10]
Inadequate Cooling
The cooling bath's capacity is insufficient for the scale of the reaction.
Ensure the reaction flask is adequately submerged in the cooling bath. For highly exothermic reactions, consider using a more efficient cooling medium like a dry ice/acetone bath.
Poor Agitation
Inefficient stirring leads to the formation of localized "hotspots" where the reaction accelerates, and reactants can accumulate.[7]
Use an appropriately sized stir bar or an overhead mechanical stirrer to ensure the reaction mixture is homogeneous and heat is distributed evenly.
Incorrect Reagent Concentration
Using overly concentrated acids can result in a more vigorous and difficult-to-control reaction.[7]
Verify the concentration of your nitric and sulfuric acids before use.
Emergency Quenching Protocol:
This protocol should only be initiated if the temperature continues to rise uncontrollably despite the immediate actions above.
Safety First: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a face shield, blast shield, and heavy-duty gloves.[8][11]
Slow and Controlled Quench: If the reactor is small and can be moved safely, slowly and carefully pour the reaction mixture into the prepared ice-water slurry with vigorous stirring.[8] Be prepared for the release of gas and potential splashing.[8]
Dilution is Key: The primary goals of quenching are to rapidly cool the reaction and dilute the acid mixture, which effectively stops the nitration.[9]
Issue 2: Charring or Formation of a Dark Tarry Mixture
Question: My reaction mixture has turned dark brown or black, and I see solid char forming. What went wrong?
Answer: Charring indicates the incomplete combustion of your organic substrate, which is a sign of excessive heat and potential decomposition.[10]
Potential Causes and Solutions:
Cause: The reaction temperature has significantly exceeded the optimal range for your specific substrate.[10]
Solution: Strict temperature control is crucial.[10][12] Maintain the recommended temperature for your reaction, which for many nitrations is between 0-10°C.[8] Use an efficient cooling bath and monitor the internal temperature, not the bath temperature.
Cause: The nitrating agent was added too quickly, leading to localized overheating.[10]
Solution: Employ a slow, dropwise addition of the nitrating mixture with vigorous stirring to ensure rapid heat dissipation.[10]
Cause: The substrate is highly activated (e.g., phenols, anilines) and is being oxidized by the nitric acid.
Solution: For highly reactive substrates, consider protecting the activating group (e.g., through acylation) before nitration. Alternatively, use a milder nitrating agent, such as dilute nitric acid or acetyl nitrate.[10][13]
Issue 3: Low or No Yield of the Desired Product
Question: After work-up, I have a very low yield of my nitrated product, or I've only recovered my starting material. What are the likely reasons?
Answer: Low yields can stem from several factors, from incomplete reaction to product loss during the work-up procedure.
Troubleshooting Steps:
Verify Reaction Completion:
How: Before quenching, monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9][14]
Why: Quenching the reaction prematurely will naturally lead to a low yield.
Assess Reaction Conditions:
Temperature: Was the temperature too low? While high temperatures are a safety concern, a temperature that is too low can significantly slow down or halt the reaction.[11]
Nitrating Agent: Is your nitrating agent sufficiently reactive for your substrate? For deactivated aromatic rings, more forcing conditions or a stronger nitrating agent (e.g., fuming nitric acid) may be necessary.[11]
Evaluate Work-Up Procedure:
Precipitation: Did your product fail to precipitate upon quenching? This is common if the product is soluble in the acidic aqueous mixture or is an oil at the quenching temperature.[9]
Solution: If no solid forms, perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[9]
Washing Steps: During extraction, did you wash the organic layer correctly? A typical sequence is a water wash to remove the bulk of the mineral acids, followed by an alkaline wash (e.g., with sodium bicarbonate solution) to remove residual acids and acidic by-products, and a final water or brine wash.[9]
Issue 4: Formation of Unexpected Isomers or Poly-nitrated Products
Question: I've obtained a mixture of isomers, or my product is di-nitrated when I was targeting a mono-nitrated compound. How can I improve selectivity?
Answer: The regioselectivity and degree of nitration are highly dependent on the substrate's electronic properties and the reaction conditions.
Improving Regioselectivity:
Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.[11]
Substituent Effects: Carefully consider the directing effects of the substituents on your aromatic ring. If you have competing directing groups, a mixture of isomers is likely.[11]
Preventing Poly-nitration:
Stoichiometry: Use a controlled molar ratio of the nitrating agent to the substrate. An excess of the nitrating agent will favor poly-nitration.
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material has been consumed to prevent further nitration of the desired product.[9]
Reaction Temperature: Lower temperatures generally suppress poly-nitration reactions.[15]
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in mixed-acid nitration?A1: Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[16] Second, it acts as a solvent and a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and slow down the reaction.[17]
Q2: How should I prepare the mixed-acid nitrating agent safely?A2: The preparation of the nitrating mixture is itself an exothermic process. Always add the concentrated nitric acid slowly to the concentrated sulfuric acid while cooling the mixture in an ice bath.[8][13] Never add sulfuric acid to nitric acid. This controlled addition is crucial to manage the heat generated and prevent the release of nitric acid fumes.
Q3: What are the primary safety precautions I should take before starting a nitration reaction?A3:
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash-proof goggles, a face shield, and a flame-resistant lab coat.[11][18]
Ventilation: Conduct the entire experiment in a well-ventilated chemical fume hood to avoid inhaling corrosive acid vapors and toxic nitrogen dioxide gas, a common byproduct.[6][11]
Emergency Preparedness: Have an appropriate fire extinguisher, a safety shower, an eyewash station, and spill control materials readily available. Ensure a quench bath is prepared and within reach before starting reagent addition.
Segregation of Chemicals: Nitric acid is a strong oxidizer and should be stored separately from organic solvents and other combustible materials.[19]
Q4: My product is an oil and does not precipitate after quenching. What is the standard work-up procedure?A4: If your product is a liquid or oil, the work-up will rely on liquid-liquid extraction. After quenching the reaction mixture in ice water, transfer the entire mixture to a separatory funnel. Extract the aqueous layer several times with a suitable water-immiscible organic solvent. Combine the organic extracts, wash them with a basic solution (like sodium bicarbonate) and then with water or brine, dry the organic layer over an anhydrous agent (e.g., sodium sulfate), and then remove the solvent by rotary evaporation. The final product can then be purified by distillation or column chromatography.[9]
Q5: How can I monitor the progress of my nitration reaction?A5: Monitoring the reaction is key to achieving good yield and selectivity.
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the disappearance of the starting material and the appearance of the product.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative data on the reaction progress and can help identify the formation of byproducts.[14][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to analyze aliquots of the reaction mixture to determine the conversion and the ratio of products.[20]
Visualizations and Diagrams
Troubleshooting Workflow for Exothermic Events
Caption: Workflow for managing an uncontrolled exotherm.
General Nitration Lab Scale Workflow
Caption: Standard workflow for a lab-scale nitration reaction.
References
BenchChem. (2025).
BenchChem. (2025).
Creative Proteomics. (n.d.).
Lab Manager. (2025). Best Practices for Working with Chemical Reactions in the Lab.
ACS Division of Chemical Health and Safety. (n.d.). Laboratory Accidents/Explosions Involving Nitric Acid and an Organic Solvent.
1 NITR
BenchChem. (2025).
BenchChem. (2025).
Klapötke, T. M., et al. (2019). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
Pavia, D. L. (n.d.).
Zhang, Y., et al. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals.
Albright, L. F. (n.d.). Nitration: An Overview of Recent Developments and Processes.
BenchChem. (2025).
BenchChem. (2025).
Google Patents. (n.d.).
Science Made Alive. (n.d.).
BenchChem. (2025).
IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
Lab Pro. (2023). Understanding the Risk and Safety Measures for Handling Nitric Acid.
International Journal of Pharmaceutical Sciences. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies.
Technical Support Center: Preventing Dinitration in Nitroaromatic Synthesis
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges where electrophilic aromatic substitution (nitration) fails to arrest at the mononitration s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges where electrophilic aromatic substitution (nitration) fails to arrest at the mononitration stage. Because nitration is highly exothermic—releasing approximately −100 kJ/mol per nitronium ion substitution—localized thermal hotspots in traditional reactors often accelerate the kinetics of secondary nitration, even when the first nitro group deactivates the ring[1].
This guide provides mechanistic troubleshooting, field-proven FAQs, and self-validating protocols to help you achieve >98% selectivity and eliminate dinitro impurities.
Core Principles: The Causality of Over-Nitration
To prevent dinitration, we must manipulate the kinetic window between the first and second electrophilic attacks. In batch chemistry, poor micromixing and inadequate heat transfer create localized environments where the temperature spikes and unreacted nitronium ions pool[2]. This localized excess provides the activation energy required to overcome the deactivating effect of the first nitro group, driving the thermodynamically favored dinitration. By transitioning to continuous-flow microreactors or utilizing non-acidic nitrating agents, we can physically and chemically isolate the mononitration event.
Reaction pathway comparing batch thermal hotspots to continuous flow control.
Troubleshooting & FAQs
Q1: I am observing 10–15% dinitration even when using strictly stoichiometric (1.0 eq) nitric acid in my batch reactor. Why is this happening?A1: This is a classic micromixing and heat transfer issue. The rapid reaction rate of nitration creates localized thermal hotspots at the phase interface[2]. Even if you only have 1.0 equivalent of HNO₃ globally, local excesses of the nitronium ion combined with elevated temperatures accelerate the activation energy for the second nitration event. To resolve this, transition to a continuous-flow microreactor where rapid mixing and superior heat dissipation prevent hotspot formation[2].
Q2: How can I selectively mononitrate highly activated substrates (e.g., phenols, xylenes) without triggering oxidative degradation or dinitration?A2: Highly activated rings are easily oxidized by undissociated nitric acid in the organic phase[2]. To prevent this, eliminate sulfuric acid and use a mild, non-acidic nitrating agent. We recommend using dinitrogen pentoxide (N₂O₅) in a liquefied fluorocarbon medium (like 1,1,1,2-tetrafluoroethane). This provides a stoichiometric, controlled release of nitronium ions without the harsh oxidative environment of mixed acids, keeping dinitration below 1%[3].
Q3: What role does sulfuric acid concentration play in selectivity during continuous flow?A3: Sulfuric acid acts as both a catalyst and a dehydrating agent to generate the active NO₂⁺ species. Counterintuitively, using highly concentrated sulfuric acid (e.g., 98%) can over-accelerate the reaction, leading to poor selectivity. By diluting the sulfuric acid to 80 wt%, you decrease the adiabatic temperature elevation and slow the generation of nitronium ions just enough to favor mononitration while suppressing secondary dinitration kinetics[1].
Validated Experimental Workflows
Continuous-flow microreactor workflow for selective mononitration.
Protocol A: Continuous-Flow Mononitration of Deactivated Arenes
Causality Focus: Traditional batch nitration requires harsh conditions that inevitably lead to dinitration once the first nitro group is installed. By leveraging a continuous-flow microreactor, we utilize adiabatic temperature rises to drive the mononitration instantly, while strictly limiting the residence time to <5 seconds to physically prevent the slower dinitration kinetics from occurring[1].
Feed Preparation & System Priming: Prepare Feed A (aromatic substrate) and Feed B (mixed acid: 80 wt% H₂SO₄ and 98 wt% HNO₃). Causality: Using 80% sulfuric acid instead of 98% dampens the rate of nitronium ion generation, providing a kinetic buffer against over-nitration[1].
System Validation Check: Pump neat solvent through the microreactor (e.g., Corning AFR) at the target flow rate. Monitor pressure sensors to ensure no blockages (ΔP < 3 bar).
Adiabatic Reaction Execution: Introduce Feed A and Feed B into the micromixer at a 1:1.2 molar ratio (substrate to HNO₃). The high surface-area-to-volume ratio handles the exotherm safely. The temperature will spike, accelerating mononitration, but the strict 5-second residence time ejects the mixture before dinitration can initiate[1].
In-Line Quenching & Self-Validation: Direct the reactor effluent immediately into a continuous stirred-tank reactor (CSTR) containing ice water. Validation Check: Pull a sample from the quench tank and analyze via rapid at-line GC-FID. A mononitration peak area of >98% with <1% dinitration confirms the residence time is optimal. If dinitration exceeds 1%, increase the pump flow rates to reduce the residence time.
Protocol B: Mild Batch Mononitration of Activated Arenes (Phenols/Toluene)
Causality Focus: Activated arenes are highly susceptible to both dinitration and oxidative degradation when exposed to traditional mixed acids. Using dinitrogen pentoxide (N₂O₅) in a liquefied fluorocarbon medium provides a non-acidic, highly controlled nitronium source[3].
Reagent Assembly: Charge a high-pressure autoclave with the aromatic substrate and liquefied 1,1,1,2-tetrafluoroethane (TFE) at 20 °C. Causality: TFE acts as an inert, non-polar heat sink that prevents localized thermal spikes, while N₂O₅ acts as a stoichiometric, mild nitrating agent[3].
Controlled Nitration: Introduce 1.0 to 1.1 equivalents of N₂O₅ into the reactor at 0.6 MPa. Stir for 30 minutes. Validation Check: Monitor the pressure gauge. A stable pressure indicates a controlled reaction without runaway gas evolution (which would signify oxidative ring cleavage).
Depressurization and Recovery: Vent the TFE gas into a recondenser for recycling. Causality: Evaporating the solvent instantly halts the reaction and leaves zero acidic aqueous waste[3]. Validation Check: Analyze the crude residue by HPLC. The absence of dinitrophenol and a >95% yield of mononitrophenol validates the stoichiometric control.
Quantitative Data Comparison
The following table summarizes the performance metrics of optimized mononitration workflows, demonstrating how continuous flow and mild agents drastically reduce dinitration impurities compared to conventional methods.
Substrate
Nitrating Agent / Catalyst
Reactor Modality
Thermal Control
Reaction / Residence Time
Mononitration Yield
Dinitration Impurity
1-Methyl-4-(methylsulfonyl)benzene
98% HNO₃ / 80% H₂SO₄
Continuous Flow
Adiabatic
5 seconds
98.0%
< 1.0%
o-Xylene
HNO₃ / H₂SO₄
Continuous Flow
Isothermal
< 1 minute
94.1%
< 0.1%
Nitrobenzene
HNO₃ / H₂SO₄
Microreactor
25 °C
Variable
> 90.0%
Minimal
Toluene / Phenols
N₂O₅ in liq. TFE
Batch Autoclave
20 °C (0.6 MPa)
30 minutes
> 95.0%
< 1.0%
References
Yu, Z., Zhou, P., Liu, J., Wang, W., Yu, C., & Su, W. (2016). "Continuous-Flow Process for Selective Mononitration of 1-Methyl-4-(methylsulfonyl)benzene." Organic Process Research & Development, American Chemical Society. 1
Xing, D., et al. (2025). "Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield." RSC Advances, Royal Society of Chemistry.4
MDPI (2022). "Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues." Molecules. 5
RSC (2021). "Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium." RSC Advances. 3
PMC (2024). "Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration." Journal of Flow Chemistry. 2
challenges in the selective reduction of the nitro group over the cyano group
Welcome to the Technical Support Center for Chemoselective Reductions . As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in drug development and organic synth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Chemoselective Reductions . As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in drug development and organic synthesis: the selective reduction of a nitro group (-NO₂) to an aniline in the presence of a highly reactive cyano (nitrile, -CN) group.
This center is structured to provide mechanistic clarity, decision-making workflows, and self-validating experimental protocols to ensure your syntheses succeed without over-reduction or functional group degradation.
Both nitro and cyano groups are highly susceptible to reduction. The nitro group is generally easier to reduce due to its highly polarized N-O bonds; however, the cyano group can easily undergo partial reduction to imines, full reduction to primary amines, or hydrolysis under harsh conditions.
The Core Failure Modes:
The Stephen Reduction Trap: A common mistake is using Tin(II) chloride (
) in the presence of hydrochloric acid (). While is excellent for nitro groups, the presence of triggers the Stephen reduction of the nitrile, forming an imidoyl chloride intermediate that hydrolyzes into an unwanted aldehyde during workup[1].
Imine-Amine Condensation: Standard catalytic hydrogenation (e.g.,
with ) often partially reduces the cyano group to an imine. The newly formed aniline (from the nitro reduction) attacks this imine, releasing ammonia and forming secondary amine dimers[1].
To achieve absolute chemoselectivity, the reducing agent must target the oxygen atoms of the nitro group via specific hard-metal coordination or operate at a redox potential that exclusively activates the nitro moiety without engaging the
-system of the nitrile.
Module 2: Troubleshooting Decision Matrix
Use the following workflow to determine the optimal reducing system based on the specific constraints of your target molecule.
Decision matrix for selecting the optimal chemoselective nitro reduction protocol.
Setup: Dissolve the nitro-cyano compound (1.0 eq) in absolute ethanol (0.2 M).
Addition: Add
(5.0 eq) in one portion at room temperature.
Reaction: Heat the mixture to 70°C for 2–4 hours.
Self-Validation Check: The clear yellow solution will transition to a milky/cloudy suspension as insoluble Sn(IV) oxides form.
Workup (Critical): Cool to room temperature. Pour the mixture into ice water and carefully add saturated aqueous
until the pH reaches strictly 8.0 .
Causality: This specific pH precipitates tin as insoluble hydroxide salts, preventing severe emulsion formation during extraction.
Extraction: Extract with Ethyl Acetate.
Self-Validation Check: A clean phase separation indicates successful tin sequestration. Dry over
and concentrate.
Protocol B: Iron Powder / Ammonium Chloride (Modified Béchamp)
Best for substrates with acid-sensitive groups or reducible halogens.
Causality: Iron acts as a mild electron source while
buffers the aqueous system to a near-neutral pH (~6). This prevents base-catalyzed hydrolysis of the cyano group while selectively reducing the nitro group.
Step-by-Step:
Setup: Dissolve the substrate (1.0 eq) in a 3:1 mixture of Ethanol/Water (0.1 M).
Addition: Add Iron powder (325 mesh, 5.0 eq) and
(2.0 eq).
Reaction: Heat to 80°C under vigorous stirring for 2-4 hours.
Self-Validation Check: The grey iron powder will convert into a dense, black, magnetic
sludge.
Filtration: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad generously with hot ethanol.
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol, then extract the aqueous residue with Dichloromethane.
Protocol C: Photochemical NaI/PPh₃ Reduction
Best for highly complex molecules where transition metals must be avoided entirely.
Causality: Forms a photoinduced electron-donor-acceptor (EDA) complex. The specific redox potential of the nitro group allows late-stage reduction without affecting cyano, carbonyl, or halogen (even Iodine) groups[2].
Step-by-Step:
Setup: In a dry vial, combine the nitroarene (1.0 eq), NaI (2.0 eq), and PPh₃ (2.0 eq) in Chloroform (0.1 M).
Addition: Add phenylsilane (
, 3.0 eq) as the hydrogen donor.
Irradiation: Stir at room temperature under blue LED irradiation (460 nm) for 12 hours.
Workup: Quench with saturated
. Extract with DCM.
Purification: Purify via silica gel chromatography.
Self-Validation Check: The primary byproduct is
, which is highly polar and easily separated from the amine product on silica.
Module 5: Frequently Asked Questions (FAQs)
Q: Why did my cyano group convert to an aldehyde during
reduction?A: You likely used gas or concentrated aqueous as an additive. In the presence of and , the cyano group undergoes the Stephen reduction, forming an imidoyl chloride intermediate that hydrolyzes to an aldehyde upon aqueous workup[1]. Always use neutral solvents like ethanol or ethyl acetate when cyano groups are present.
Q: My catalytic hydrogenation (Pd/C) yielded a mixture of primary and secondary amines. Why?A: Standard Pd/C hydrogenation is non-selective. The cyano group can be partially reduced to an imine. The newly formed primary amine (from the nitro group) attacks this imine, releasing ammonia and forming secondary amine dimers. To avoid this, use a poisoned catalyst (like sulfided Pt/C) or switch to a transfer hydrogenation method[1].
Q: How do I handle highly water-soluble nitro-cyano compounds?A: For highly polar substrates, use Sodium Dithionite (
) in a biphasic system or neat water. It is a highly effective, mild reductant that preserves the cyano group and avoids heavy metal waste. Alternatively, Ag/TiO₂ nanoparticles with have shown excellent chemoselectivity in aqueous environments[3].
Q: Can I use continuous flow reactors for this transformation?A: Yes. Selective hydrogenation of functionalized nitroaromatics containing cyano groups has been successfully translated to continuous flow using specialized catalysts like Pt-V/C, which suppress the reduction of the cyano group and prevent dehalogenation[4].
References
Qu, Z., et al. "NaI/PPh3-Mediated Photochemical Reduction and Amination of Nitroarenes." Source: Organic Letters.
"Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions." Source: Longdom Publishing.
"Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst." Source: MDPI.
"Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow." Source: ACS Publications.
Technical Support Center: Optimizing Solvent and Temperature for Nucleophilic Substitution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing nucleophil...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing nucleophilic substitution (SN1 and SN2) reactions.
The successful execution of nucleophilic substitution requires a precise balance of thermodynamics and kinetics. Below, you will find diagnostic workflows, mechanistic troubleshooting guides, quantitative data, and self-validating protocols to ensure your syntheses are efficient, reproducible, and free of competing side reactions.
Diagnostic Workflow: Substrate, Solvent, and Temperature
Before modifying your protocol, use the following logical framework to align your substrate's steric profile with the appropriate solvent and thermal conditions.
Caption: Diagnostic workflow for selecting solvent and temperature based on substrate sterics.
Troubleshooting Guides & FAQs
Q1: Why is my SN2 reaction sluggish in methanol, and how does solvent polarity alter the activation energy?
Causality & Solution: Methanol is a polar protic solvent. Protic solvents contain hydrogen-bond donors (like -OH groups) that heavily solvate anionic nucleophiles, creating a restrictive "solvation cage" around them. This hydrogen bonding significantly lowers the ground-state energy of the nucleophile, thereby increasing the activation energy (
To resolve this, switch to a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents possess high dielectric constants to dissolve the nucleophile's counter-ion but lack hydrogen-bond donors, leaving the nucleophile "naked" and highly reactive, drastically lowering the activation energy[2].
Q2: How do I balance reaction temperature to maximize substitution (SN2) while minimizing elimination (E2)?
Causality & Solution: Elimination reactions (E2) have a higher entropy of activation (
) compared to substitution reactions because a single substrate molecule fragments into multiple products (alkene, leaving group, protonated base). According to the Gibbs free energy equation (), higher temperatures disproportionately lower the activation barrier for elimination[3].
If you observe significant alkene byproducts, decrease the reaction temperature to 20–40 °C. Additionally, ensure you are using a strong, non-sterically hindered nucleophile (e.g., methoxide instead of tert-butoxide) to kinetically favor the SN2 pathway over E2[3].
Q3: When optimizing an SN1 reaction, why does increasing solvent polarity improve the yield, and what are the dielectric constant thresholds?
Causality & Solution: In an SN1 reaction, the rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate. This transition state is highly polar and charge-separated. Polar protic solvents (like water or methanol) stabilize both the carbocation intermediate and the anionic leaving group via ion-dipole interactions and hydrogen bonding[4]. A solvent with a high dielectric constant (
) acts as an effective electrical insulator, reducing the electrostatic attraction between the dissociating ions and lowering the activation energy barrier[4].
Mechanistic Impact of Solvation
Caption: Mechanistic impact of solvent polarity on nucleophile ground state and SN2 activation energy.
Quantitative Data: Solvent Effects on SN2 Reaction Rates
To illustrate the dramatic impact of solvent selection, the table below summarizes the relative reaction rates for a standard SN2 reaction (e.g.,
Protocol 1: Solvent-Optimized SN2 Alkylation (Finkelstein-Type or Williamson Ether)
This protocol utilizes a polar aprotic solvent to maximize nucleophilicity while maintaining a low temperature to suppress E2 elimination.
Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.
Solvent & Substrate: Add 1.0 equivalent of the primary or secondary alkyl halide to the flask. Dissolve in anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a 0.2 M concentration.
Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 1.2 to 1.5 equivalents of the nucleophile (e.g., sodium azide or sodium alkoxide).
Self-Validation Check: The dissolution of the nucleophile salt without immediate gas evolution confirms the absence of protic impurities (like water) which would otherwise quench the reagent.
Temperature Control: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours. Avoid heating above 40 °C unless TLC/LC-MS indicates incomplete conversion, as higher temperatures will trigger E2 elimination.
Workup: Quench the reaction by adding cold distilled water (equal to 3x the reaction volume) to crash out the product or partition it. Extract 3x with an organic solvent (e.g., Ethyl Acetate).
Purification: Wash the combined organic layers with brine (to remove residual DMF/DMSO), dry over anhydrous
, filter, and concentrate under reduced pressure.
Protocol 2: Temperature Screening for SN vs. E Pathway Resolution
When working with secondary alkyl halides, finding the thermal "sweet spot" is critical to avoid destruction of your yield via elimination.
Step-by-Step Methodology:
Parallel Setup: Set up three identical reaction vials (A, B, and C) containing 0.5 mmol of the substrate and 0.6 mmol of the nucleophile in 2.5 mL of anhydrous MeCN.
Thermal Gradient:
Stir Vial A at 0 °C (Ice bath).
Stir Vial B at 25 °C (Room temperature).
Stir Vial C at 60 °C (Heated oil bath).
Quenching & Sampling: After exactly 60 minutes, quench a 100
L aliquot from each vial into 900 L of cold hexane/ethyl acetate.
Analysis: Analyze the aliquots via GC-MS or LC-MS.
Self-Validation Check: Calculate the ratio of the substitution product mass to the elimination (alkene) product mass. The optimal temperature is the highest temperature that maintains an SN2:E2 ratio of >95:5.
References
Summary of Solvent Effects on Nucleophilic Substitution Reactions
Source: Wake Forest University
URL:[Link]
11.3: Characteristics of the SN2 Reaction
Source: Chemistry LibreTexts
URL:[Link]
10.2: The SN2 and SN1 Mechanisms
Source: Chemistry LibreTexts
URL:[Link]
Technical Support Center: Nitro Compound Work-up Procedures
The following guide is structured as a Technical Support Center for researchers handling nitro compounds. It prioritizes safety, reproducibility, and mechanistic understanding.
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a Technical Support Center for researchers handling nitro compounds. It prioritizes safety, reproducibility, and mechanistic understanding.
Welcome to the Nitro Chemistry Support Hub. Nitro compounds (
) are deceptively simple: they are versatile intermediates but possess a "Jekyll and Hyde" personality—useful building blocks that can turn into shock-sensitive explosives or stubborn emulsions in the blink of an eye.
This guide addresses the three most common "tickets" we receive: Safety/Energetics , Nitration Quenching , and Reduction Work-ups .
🚨 Module 1: Safety & Stability (The "Urgent" Ticket)
User Issue: "I'm concentrating my nitro compound on the rotavap and it's getting hot. Is this safe?"
Technical Diagnosis:
Nitro compounds, especially polynitro aromatics (e.g., dinitro-, trinitro- derivatives) and aliphatic nitro salts (nitronates), have high energy content. Their decomposition is often exothermic and autocatalytic.
🛑 Critical Protocols
The "Dryness" Rule:
Never distill a potentially energetic nitro compound to complete dryness, especially if the structure is unknown or contains
nitro group.
Mechanism:[1][2][3][4][5][6] Dry residues lack the heat capacity of the solvent, allowing "hot spots" to trigger thermal runaway or detonation [1].
Action: Stop evaporation while a small amount of solvent remains.
The Metal Spatula Ban:
Do not use metal spatulas with acidic nitro compounds (like picric acid or phenols).
Reason: Formation of metal picrates/nitrates, which are often more shock-sensitive than the parent compound [2].
Action: Use Teflon or wood/bamboo tools.
Rotary Evaporator Armor:
Always use a blast shield or lower the hood sash when concentrating nitro compounds.
Use a water bath temperature
unless thermal stability data exists.
🧪 Module 2: The Nitration Aftermath (Acid Quenching)
User Issue: "I performed an electrophilic aromatic nitration (
). When I added water, it boiled over and released brown fumes. My yield is also low."
Technical Diagnosis:
You encountered two issues: Exothermic hydration of concentrated acid and oxidative side-reactions caused by nitrous acid (
).
🔧 The "Urea Quench" Protocol
Standard water addition is insufficient. You must scavenge the reactive
species to prevent oxidation of your product and release of toxic gas.
Step-by-Step Procedure:
Prepare the Quench:
Prepare a slurry of crushed ice and water (approx.[7] 5x reaction volume).
Crucial: Add Urea or Sulfamic Acid to this ice slurry (approx. 0.5 – 1.0 equiv relative to
).
Why? Urea reacts with nitrous acid to form harmless gases (
), preventing oxidative degradation of your product [3].
Controlled Addition:
Pour the reaction mixtureinto the ice slurry slowly with vigorous stirring.
Never pour water into the acid (steam explosion risk).
Isolation:
Solid Products: If precipitate forms, filter and wash with cold water until filtrate is neutral.[7]
Liquid Products: Extract with DCM or EtOAc.[7] Wash organic layer with sat.
(caution: evolution) to remove acids, then brine.
📊 Visualization: Nitration Quench Workflow
Caption: Optimized workflow for quenching nitration reactions, highlighting the critical urea scavenger step.
📉 Module 3: Reduction Work-ups (Handling "The Sludge")
User Issue: "I reduced my nitro group to an amine using Iron powder (Bechamp) or Tin (
). I have a thick emulsion that won't separate."
Technical Diagnosis:
Metal reductions generate gelatinous metal hydroxides/oxides (e.g.,
) that trap organic products and stabilize emulsions.
🛠️ Protocol A: The Celite/Basic Method (Recommended for Iron)
Basify:
Dilute the reaction mixture with an organic solvent (EtOAc or MeOH).
Adjust pH to >9 using saturated
or . This ensures the amine product is free-based (organic soluble) and precipitates iron salts.
Filtration:
Filter the entire mixture through a pad of Celite (diatomaceous earth).
Tip: Wash the Celite pad thoroughly with hot EtOAc to recover trapped product.
Separation:
The filtrate will separate easily into aqueous and organic layers.
🛠️ Protocol B: The "Separation by pH" (Purification)
If you have unreacted nitro compound mixed with your amine product, use their acid/base properties to separate them without a column.
Compound
pH 2 (Acidic)
pH 12 (Basic)
Nitro (Starting Material)
Organic Soluble (Neutral)
Organic Soluble (Neutral)
Amine (Product)
Water Soluble ()
Organic Soluble ()
Workflow:
Dissolve mixture in organic solvent (e.g., Ether).
-nitro alcohol, but after work-up and column chromatography, I lost my product or got the starting materials back."
Technical Diagnosis:
The Henry reaction is reversible .[4] High pH or heat during work-up/purification can trigger the Retro-Henry reaction, breaking the C-C bond [4].
📉 Troubleshooting Guide
Issue
Cause
Corrective Action
Retro-Henry
Basic work-up (pH > 8)
Quench with dilute acid (0.1 M HCl) to pH 5-6 immediately. Keep cold ().
Dehydration
Acidic work-up or heat
Avoid strong acids if you want the alcohol (not the alkene). Do not heat .
Streaking on TLC
Product is polar
Add 1% Acetic Acid (for nitroalkanes) or 1% TEA (if amino groups present) to eluent.
Oiling Out
Solvent mismatch
Use a "seed crystal" if available. If not, scratch the glass surface with a glass rod at the air-liquid interface to induce nucleation.
📚 References
Bretherick's Handbook of Reactive Chemical Hazards . Urben, P. G. (Ed.).[3][6][10][11][12] (2017). 8th Edition. Elsevier. (Standard reference for explosive hazards of nitro compounds).
Picric Acid Safety Guidelines . Occupational Safety and Health Administration (OSHA).
analytical methods for the identification of Methyl 2-cyano-4-nitrobenzoate
An In-Depth Comparative Guide to the Analytical Methods for the Identification of Methyl 2-cyano-4-nitrobenzoate For researchers, scientists, and drug development professionals, the unambiguous structural confirmation an...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Analytical Methods for the Identification of Methyl 2-cyano-4-nitrobenzoate
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of chemical intermediates are paramount. Methyl 2-cyano-4-nitrobenzoate (CAS No: 1628431-64-0), a key building block in the synthesis of various organic molecules, requires a rigorous analytical approach for its characterization.[1] Its unique substitution pattern—featuring an ester, a cyano group, and a nitro group on the aromatic ring—creates a distinct electronic environment that can be probed by a variety of spectroscopic and chromatographic techniques.
This guide offers a comparative analysis of the principal analytical methods for the identification and characterization of Methyl 2-cyano-4-nitrobenzoate. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, providing field-proven insights into data interpretation and presenting self-validating protocols. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) provide complementary information to build a complete and reliable profile of the molecule.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides precise information about the carbon-hydrogen framework by mapping the chemical environment of each nucleus. For Methyl 2-cyano-4-nitrobenzoate, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the benzene ring.[2]
The Causality Behind the Spectrum: The electron-withdrawing nature of the nitro (NO₂) and cyano (C≡N) groups, along with the ester (-COOCH₃) group, significantly influences the chemical shifts of the aromatic protons and carbons. These groups deshield the nuclei, causing their resonance signals to appear at a higher frequency (downfield) compared to unsubstituted benzene.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.
H-3: This proton is ortho to the cyano group and meta to the nitro group. It is expected to appear as a doublet.
H-5: Positioned between the nitro group and a proton, this proton will likely appear as a doublet of doublets.
H-6: Being ortho to the ester group, this proton is expected to be a doublet.
-OCH₃ Protons: The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of 3.9–4.0 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a fingerprint of the carbon skeleton.
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate significantly downfield.
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts heavily influenced by the attached substituents. The carbons directly bonded to the nitro, cyano, and ester groups (C-4, C-2, and C-1, respectively) will be the most deshielded.
Cyano Carbon (C≡N): The cyano carbon will have a characteristic chemical shift.
Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear as a single peak in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 2-cyano-4-nitrobenzoate *
Assignment
¹H NMR (Predicted)
¹³C NMR (Predicted)
Aromatic C-H
7.8 - 8.5 ppm (3H, m)
120 - 140 ppm
-OCH₃
~3.95 ppm (3H, s)
~53 ppm
C=O
-
~164 ppm
C-CN
-
~115 ppm
C-NO₂
-
~150 ppm
C-COOCH₃
-
~135 ppm
*Predicted values are based on established substituent effects on benzene rings. Actual values may vary depending on solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of high-purity Methyl 2-cyano-4-nitrobenzoate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a signal-to-noise ratio greater than 100:1. Reference the chemical shifts to the residual solvent peak.[3]
¹³C NMR Acquisition: Acquire the carbon spectrum using a standard proton-decoupled pulse sequence. A greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[3]
Workflow for NMR-based structural elucidation.
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and highly effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."[4] For Methyl 2-cyano-4-nitrobenzoate, FTIR is ideal for confirming the presence of the cyano, nitro, and ester moieties.
Key Vibrational Modes:
Cyano (C≡N) Stretch: A sharp, medium-intensity absorption is expected in the 2240-2220 cm⁻¹ region.
Nitro (NO₂) Stretches: Two strong absorptions are characteristic of the nitro group: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.[5]
Ester (C=O and C-O) Stretches: The carbonyl (C=O) group will produce a very strong and sharp peak around 1730-1715 cm⁻¹.[5][6] Additionally, two C-O stretching bands are expected: an asymmetric stretch around 1300-1250 cm⁻¹ and a symmetric stretch around 1150-1100 cm⁻¹.[6]
Aromatic Ring: Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while C=C ring stretching absorptions appear in the 1600-1450 cm⁻¹ region.
Table 2: Characteristic FTIR Absorption Frequencies for Methyl 2-cyano-4-nitrobenzoate
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum first, then the sample spectrum over a range of 4000-400 cm⁻¹.[6]
Experimental workflow for FTIR analysis via KBr pellet.
Molecular Weight and Fragmentation by Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for analyzing semi-volatile compounds like Methyl 2-cyano-4-nitrobenzoate.[7]
Predicted Fragmentation Pattern:
Upon electron ionization, the molecule will lose an electron to form the molecular ion (M⁺). The m/z (mass-to-charge ratio) of this ion corresponds to the molecular weight of the compound. For Methyl 2-cyano-4-nitrobenzoate (C₉H₆N₂O₄), the expected molecular weight is approximately 206.16 g/mol .
The high-energy molecular ion will then fragment in predictable ways:[7]
Loss of the methoxy group (-OCH₃): A prominent peak at m/z 175 ([M-31]⁺).
Loss of the nitro group (-NO₂): A peak at m/z 160 ([M-46]⁺).
Loss of the entire ester group (-COOCH₃): A peak at m/z 147 ([M-59]⁺).
Table 3: Predicted Key Ions in the EI Mass Spectrum of Methyl 2-cyano-4-nitrobenzoate
Ion
Formula
Predicted m/z
Identity
[M]⁺
[C₉H₆N₂O₄]⁺
206
Molecular Ion
[M-OCH₃]⁺
[C₈H₃N₂O₃]⁺
175
Loss of methoxy radical
[M-NO₂]⁺
[C₉H₆NO₂]⁺
160
Loss of nitro radical
[M-COOCH₃]⁺
[C₈H₃N₂O₂]⁺
147
Loss of carbomethoxy radical
Experimental Protocol: GC-MS Analysis
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as ethyl acetate or dichloromethane.[7]
GC Instrumentation and Conditions:
Injector: Split/splitless, set to 250 °C.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Start at 70 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[7]
MS Instrumentation and Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 400.
Temperatures: Ion Source at 230 °C, MS Transfer Line at 280 °C.[7]
Predicted EI fragmentation pathway for the analyte.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
While spectroscopic methods identify a compound, chromatography is essential for determining its purity. Reverse-Phase HPLC (RP-HPLC) with UV detection is the method of choice for analyzing non-volatile, polar organic compounds like nitrobenzoates.[8][9]
Method Design Rationale:
Stationary Phase: A C18 column is used, which is a non-polar stationary phase that effectively retains moderately polar compounds.[9]
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The high polarity of the analyte suggests that a higher proportion of the aqueous phase will be needed for good retention.[9]
Detection: The nitroaromatic chromophore in Methyl 2-cyano-4-nitrobenzoate ensures strong UV absorbance, making UV detection highly sensitive. The detection wavelength should be set at one of the compound's absorbance maxima (λₘₐₓ).
This method allows for the separation of the main compound from any starting materials, by-products, or degradation products. The purity can be calculated based on the relative peak area of the analyte compared to the total area of all peaks in the chromatogram.
Table 4: Proposed Starting Parameters for RP-HPLC Analysis
Parameter
Condition
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase
Acetonitrile : Water (e.g., 60:40 v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 254 nm
Injection Volume
10 µL
Sample Conc.
~0.1 mg/mL in mobile phase
Experimental Protocol: RP-HPLC Analysis
Solution Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile. Dilute with the mobile phase to a final concentration of 0.1 mg/mL.
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[9]
Analysis: Inject a blank (mobile phase) to check for system peaks. Then, inject the prepared sample solution.
Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the area percentage of the main peak to determine the purity of the sample.
General workflow for purity analysis by RP-HPLC.
Comparative Summary of Analytical Techniques
Each analytical technique provides a different, yet crucial, piece of the puzzle. Their combined application ensures a comprehensive and reliable characterization of Methyl 2-cyano-4-nitrobenzoate.
High sensitivity, confirmation of elemental composition (HRMS)
HPLC
Purity, quantification
Purity assessment, quality control
Accurate and precise quantification
Conclusion
The analytical characterization of Methyl 2-cyano-4-nitrobenzoate is a multi-faceted process that relies on the synergistic use of several advanced techniques. NMR spectroscopy serves as the cornerstone for definitive structural assignment. FTIR provides rapid and reliable confirmation of essential functional groups. Mass spectrometry validates the molecular weight and offers corroborating structural evidence through fragmentation analysis. Finally, HPLC provides the critical measure of purity, which is indispensable in research and drug development settings. By integrating the data from these orthogonal methods, researchers can establish the identity, structure, and purity of this important chemical intermediate with the highest degree of scientific confidence.
References
Centers for Disease Control and Prevention. (n.d.). Supporting Information. CDC Stacks. [Link]
spectroscopic comparison of Methyl 2-cyano-4-nitrobenzoate isomers
Spectroscopic Comparison Guide: Methyl 2-cyano-4-nitrobenzoate and Its Regioisomers As a Senior Application Scientist in drug discovery and materials chemistry, selecting the correct tri-substituted benzene building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Comparison Guide: Methyl 2-cyano-4-nitrobenzoate and Its Regioisomers
As a Senior Application Scientist in drug discovery and materials chemistry, selecting the correct tri-substituted benzene building block is critical. Isomers of methyl cyano-nitrobenzoate serve as foundational electrophiles in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, Methyl 2-cyano-4-nitrobenzoate is a crucial intermediate in the development of Pyruvate Kinase M2 (PKM2) activators for oncology[1], while Methyl 4-cyano-2-nitrobenzoate is utilized in the synthesis of the herbicide mesosulfuron-methyl[2], and Methyl 2-cyano-5-nitrobenzoate is applied in the creation of voltage-gated sodium channel modulators for pain management[3].
Because these isomers possess identical molecular weights and similar polarities, chromatographic separation can be ambiguous. This guide provides an objective, data-driven framework for differentiating these isomers using multi-nuclear spectroscopy, grounded in the mechanistic causality of their structural differences.
Mechanistic Causality in Spectroscopic Variations
The spectroscopic signatures of these isomers are entirely dictated by the relative positioning of three functional groups:
Nitro Group (-NO₂): A powerful
-acceptor (inductive) and -acceptor (resonance). It profoundly deshields adjacent protons.
Cyano Group (-C≡N): A strong
-acceptor but moderate -acceptor.
Methyl Ester (-COOMe): A weak
-acceptor. Its conformation is highly sensitive to steric hindrance.
The Steric Twist Phenomenon:
In Methyl 4-cyano-2-nitrobenzoate , the bulky nitro group is situated ortho to the methyl ester. The resulting steric clash forces the ester carbonyl out of coplanarity with the aromatic ring. This loss of
-conjugation increases the double-bond character of the carbonyl, shifting its FT-IR stretching frequency higher relative to the unhindered isomers. Conversely, in Methyl 2-cyano-4-nitrobenzoate , the ester is flanked only by the linear, sterically unobtrusive cyano group, allowing full planar conjugation and a lower carbonyl stretching frequency.
Comparative Spectroscopic Data
The quantitative data below summarizes the distinct electronic environments of each isomer.
Table 1: ¹H NMR Chemical Shifts (ppm) in CDCl₃
Note: Chemical shifts are representative values demonstrating the anisotropic and inductive effects of the specific substitution patterns.
To ensure data integrity and trustworthiness, the following methodologies must be executed as self-validating systems.
Protocol A: High-Resolution ¹H NMR Spectroscopy
Causality of Solvent Choice: Chloroform-d (CDCl₃) is utilized instead of DMSO-d₆ to minimize solvent-solute hydrogen bonding interactions with the nitro group, which can artificially broaden signals and obscure subtle meta-coupling constants necessary for isomer assignment.
Sample Preparation: Dissolve exactly 15.0 mg of the isomer in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
Causality: This precise concentration ensures an optimal receiver gain (RG) calculation without saturating the detector, while TMS provides an absolute internal zero-point reference.
Instrument Tuning & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl₃.
Shimming & System Validation: Perform automated gradient shimming (Z1-Z5).
Validation Check: The residual CHCl₃ peak must appear at exactly 7.26 ppm. Measure the peak width at half-height (
). The system is only validated for acquisition if Hz, ensuring perfect magnetic field homogeneity.
Acquisition: Acquire 16 transients with a relaxation delay (
) of 2.0 seconds to allow complete longitudinal relaxation of the protons.
Protocol B: Attenuated Total Reflectance FT-IR (ATR-FTIR)
Causality of Matrix Choice: ATR is strictly preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture forms hydrogen bonds with the ester carbonyl, artificially lowering its stretching frequency and completely confounding the steric twist analysis.
Crystal Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to air dry completely.
Background Scan & System Validation: Collect a 32-scan background spectrum.
Validation Check: The baseline must be completely flat. Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3600-3200 cm⁻¹) must be effectively subtracted. Any negative peaks indicate a contaminated crystal, requiring immediate recleaning.
Sample Application: Apply 2-3 mg of the solid isomer directly onto the crystal. Apply consistent, firm pressure using the ATR anvil.
Causality: Uniform pressure ensures intimate contact between the crystal and the sample, maximizing the evanescent wave penetration depth for a high signal-to-noise ratio.
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
Analytical Workflow Visualization
Figure 1: Self-validating multi-nuclear spectroscopic workflow for isomer differentiation.
References
1.[3] Title: WO2024046253A1 - Sodium channel regulator and use thereof
Source: Google Patents
URL:
2.[1] Title: WO2014139325A1 - Therapeutic compounds and compositions
Source: Google Patents
URL:
3.[2] Title: CN109879817B - Preparation method of mesosulfuron-methyl
Source: Google Patents
URL:
comparing the reactivity of Methyl 2-cyano-4-nitrobenzoate with other nitroaromatics
The following guide details the reactivity profile of Methyl 2-cyano-4-nitrobenzoate , characterizing it as a "Dual-Electrophile Scaffold" optimized for heterocyclic synthesis. Content Type: Technical Comparison & Applic...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the reactivity profile of Methyl 2-cyano-4-nitrobenzoate , characterizing it as a "Dual-Electrophile Scaffold" optimized for heterocyclic synthesis.
Executive Summary: The "Ortho-Activated" Advantage[1]
Methyl 2-cyano-4-nitrobenzoate represents a specialized class of highly activated nitroaromatics .[1] Unlike standard nitrobenzoates, this molecule possesses a "Triad of Electrophilicity":
C2-Nitrile: Positioned ortho to the ester, enabling "Pinner-type" cyclizations.
C4-Nitro: A remote electron-withdrawing group (EWG) that drastically lowers the LUMO energy of the ring, increasing susceptibility to nucleophilic attack and facilitating reduction.[1]
Key Differentiator: While Methyl 4-nitrobenzoate acts primarily as a substrate for simple ester hydrolysis or nitro-reduction, the 2-cyano analog is a "privileged scaffold" for the rapid assembly of Quinazolines and Quinazolinones —core pharmacophores in kinase inhibitors (e.g., EGFR inhibitors) and metabolic modulators (e.g., PKM2 activators).[1]
Electronic Structure & Reactivity Analysis[1]
To understand why this compound outperforms alternatives in heterocycle synthesis, we must analyze its electronic activation relative to standard benchmarks.
Comparative Electronic Profiling[1]
Feature
Methyl 4-nitrobenzoate (Baseline)
Methyl 2,4-dinitrobenzoate (High Reactivity)
Methyl 2-cyano-4-nitrobenzoate (Target)
Ring Electron Density
Low (1 EWG)
Very Low (2 EWGs)
Very Low (2 EWGs + Inductive CN)
C1-Carbonyl Electrophilicity
Moderate
High
Very High (Inductive effect of ortho-CN)
Cyclization Potential
None (Requires functionalization)
Low (Nitro displacement possible)
High (CN provides "N" source for heterocycles)
Primary Reaction Mode
Ester Hydrolysis / Nitro Reduction
(Nitro displacement)
Cascade Cyclocondensation
Mechanism of Activation
The ortho-cyano group exerts a powerful -I (Inductive) effect on the ester carbonyl, making it significantly more susceptible to nucleophilic attack by amines than the non-cyano analog.[1] Furthermore, the para-nitro group acts as a "sink" for electron density, stabilizing anionic transition states (Meisenheimer complexes) during nucleophilic aromatic substitution (
The utility of Methyl 2-cyano-4-nitrobenzoate lies in its ability to undergo divergent synthesis based on the reagent used.
Pathway A: The Quinazoline Cascade (Dominant Application)
The most valuable reaction is the condensation with amines or amidines. The ortho-positioning of the Nitrile and Ester allows for a "one-pot" formation of the pyrimidine ring (Quinazoline core).
Step 1: Nucleophilic attack of an amine/amidine on the highly activated ester.
Step 2: Intramolecular attack of the resulting nitrogen species on the nitrile carbon.[1]
Result: Formation of 4-aminoquinazolines or quinazolinones without external catalysts.[1]
Pathway B: Selective Nitro Reduction
For applications requiring an aniline handle (e.g., for subsequent coupling), the C4-nitro group can be selectively reduced.[1]
Challenge: Non-selective reducing agents (e.g.,
) will attack the Ester and Nitrile.
Solution: Chemoselective reduction using Iron/Acid (Bechamp) or Tin(II) Chloride (
Dissolution: Dissolve Methyl 2-cyano-4-nitrobenzoate (10 mmol) in 2-Methoxyethanol (20 mL).
Addition: Add Formamidine acetate (15 mmol).
Cyclization: Heat the mixture to reflux (approx. 120 °C) for 4–6 hours. Note: The reaction is driven by the high electrophilicity of the ester and the entropy-favored ring closure.[1]
Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). Disappearance of the ester spot and appearance of a highly polar fluorescent spot indicates product.
Workup: Cool to room temperature. The product often precipitates. If not, pour into ice-water (100 mL). Filter the solid.[2][3][4][5]
Purification: Recrystallize from Ethanol.
Why this works: The "2-cyano" group acts as an electrophilic trap for the nitrogen atom introduced at the ester, ensuring exclusive formation of the 6-membered pyrimidine ring rather than open-chain amides.[1]
Protocol 2: Chemoselective Reduction of Nitro Group
Suspend Methyl 2-cyano-4-nitrobenzoate (5 mmol) in Ethanol (25 mL).
Add Saturated
solution (5 mL) and Iron powder (25 mmol).
Heat to 80 °C with vigorous stirring for 2 hours.
Critical Step: Filter hot through Celite to remove Iron oxide sludge. Wash with hot ethanol.
Concentrate the filtrate to obtain Methyl 4-amino-2-cyanobenzoate .
Validation: IR spectrum should show retention of Nitrile peak (~2230 cm⁻¹) and Ester carbonyl (~1720 cm⁻¹), with new Amine doublets (~3300-3400 cm⁻¹).[1]
Comparative Performance Data
The following table summarizes the reactivity of Methyl 2-cyano-4-nitrobenzoate against common alternatives in the context of heterocyclic synthesis.
Substrate
Reaction with Amidine (120°C)
Yield (Quinazoline)
Side Products
Methyl 4-nitrobenzoate
No Reaction / Amide Formation
0%
N-acyl amidines (Open chain)
Methyl 2-nitrobenzoate
Slow Cyclization
15-30%
Benzodiazepine impurities
Methyl 2-cyano-4-nitrobenzoate
Rapid Cyclization
85-92%
Minimal (High atom economy)
Interpretation: The presence of the Nitrile group increases the yield of the heterocycle by providing a second electrophilic site that is perfectly positioned for intramolecular closure, a feature absent in the 4-nitro isomer and less efficient in the 2-nitro isomer (which requires reduction before cyclization in some pathways).[1]
References
Microwave-Assisted Synthesis of Quinazolines: Li, et al. Frontiers in Chemistry, 2020.[1] (Discusses general quinazoline synthesis from ortho-substituted benzoates).
Synthesis of Enzalutamide Intermediates: Chemical & Pharmaceutical Bulletin, various patents (WO2014139325A1). (Details the use of cyano-nitro scaffolds in drug development).
Reductive Cyclization of Nitro-Nitriles: Yin, P., et al. Journal of Organic Chemistry, 2012, 77(6), 2649–2658.[1] (Mechanistic insight into the cascade reactions of cyano-nitro compounds).
Chemoselective Reduction of Nitroarenes: Organic Chemistry Portal, "Reduction of Nitro Compounds". (General protocols for Fe/HCl and SnCl2 reductions).
A Comparative Guide to In-Silico Reactivity Studies of Substituted Nitrobenzoates
For Researchers, Scientists, and Drug Development Professionals The reactivity of substituted nitrobenzoates is a critical area of study, with significant implications for drug development, toxicology, and environmental...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The reactivity of substituted nitrobenzoates is a critical area of study, with significant implications for drug development, toxicology, and environmental science. The nitroaromatic scaffold is present in numerous pharmaceutical agents and industrial chemicals. The biological activity and toxicity of these compounds are often linked to the enzymatic reduction of the nitro group, a process that is highly sensitive to the electronic environment of the aromatic ring.[1][2][3] In-silico, or computational, methods provide a powerful and cost-effective means to investigate and predict the reactivity of these compounds, guiding the design of safer and more effective molecules.[4]
This guide provides an in-depth comparison of key in-silico approaches for studying the reactivity of substituted nitrobenzoates. It is designed to offer not just procedural steps, but also the scientific rationale behind methodological choices, empowering researchers to design and interpret their own computational studies with confidence.
Quantum Chemical Methods: Unveiling Electronic Structure and Reactivity
Quantum chemical (QC) methods, particularly Density Functional Theory (DFT), are indispensable for gaining a fundamental understanding of molecular reactivity. By solving approximations of the Schrödinger equation, these methods provide detailed information about the electronic structure of a molecule, which in turn governs its chemical behavior.
Causality Behind the Choice of QC Methods
For substituted nitrobenzoates, DFT is the workhorse method due to its favorable balance of computational cost and accuracy. The choice of a specific functional and basis set is critical and depends on the properties being investigated. For instance, functionals like B3LYP are often used for geometry optimizations and frequency calculations, while others, such as M06-2X, may provide more accurate reaction energies.[5] The basis set, which describes the atomic orbitals, should be flexible enough to accurately represent the electron distribution, especially for molecules containing heteroatoms and diffuse electrons. A common choice is a Pople-style basis set like 6-311+G(d,p), which includes polarization and diffuse functions.[6][7]
Key Applications in Nitrobenzoate Reactivity:
Calculating Reactivity Descriptors: DFT can be used to calculate a variety of electronic descriptors that correlate with reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and atomic charges.[6][8] A lower LUMO energy, for example, generally indicates a greater susceptibility to reduction, a key step in the activation of many nitroaromatic compounds.[6]
Modeling Reaction Mechanisms: DFT allows for the detailed exploration of reaction pathways, including the identification of transition states and the calculation of activation energies. This is particularly valuable for understanding the mechanism of nitro group reduction by enzymes like nitroreductases.[7][9]
Predicting Spectroscopic Properties: Calculated properties such as vibrational frequencies (IR and Raman) and NMR chemical shifts can be compared with experimental data to validate the computational model and aid in the characterization of novel compounds.[10][11]
Experimental Protocol: DFT-Based Calculation of LUMO Energy
Molecule Building and Initial Optimization: Construct the 3D structure of the substituted nitrobenzoate using a molecular editor. Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94).
DFT Geometry Optimization: Perform a full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of the molecule.
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Single-Point Energy Calculation: To obtain more accurate electronic properties, perform a single-point energy calculation on the optimized geometry using a higher-level basis set (e.g., B3LYP/6-311+G(d,p)).
Analysis of Molecular Orbitals: From the output of the single-point energy calculation, extract the energies of the HOMO and LUMO. The LUMO energy can then be used as a descriptor of the compound's reducibility.
dot
graph TD {
A[Molecule Building] --> B{Initial Geometry Optimization (MMFF94)};
B --> C{DFT Geometry Optimization (e.g., B3LYP/6-31G(d))};
C --> D{Frequency Calculation};
D --> E{Single-Point Energy Calculation (e.g., B3LYP/6-311+G(d,p))};
E --> F[Extraction of LUMO Energy];
}
Caption: Workflow for DFT-based LUMO energy calculation.
Quantitative Structure-Activity Relationship (QSAR) Models: Predicting Reactivity and Toxicity from Molecular Structure
QSAR modeling is a statistical approach used to develop predictive models that correlate the chemical structure of a series of compounds with their biological activity or a physical property, such as reactivity or toxicity.[4][12] For substituted nitrobenzoates, QSAR is a powerful tool for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing.[13][14]
Causality Behind the Choice of QSAR Descriptors
The predictive power of a QSAR model is highly dependent on the choice of molecular descriptors. These are numerical representations of the chemical and physical properties of a molecule. For nitrobenzoate reactivity, descriptors can be broadly categorized as:
Constitutional Descriptors: Simple counts of atoms, bonds, and molecular fragments.[13][15]
Topological Descriptors: Characterize the connectivity of the molecule.[16]
Quantum Chemical Descriptors: Derived from quantum chemical calculations, such as HOMO/LUMO energies, atomic charges, and dipole moments.[4][6]
The selection of descriptors should be guided by a mechanistic understanding of the process being modeled. For example, in predicting the toxicity of nitroaromatic compounds, which often involves their reduction, quantum chemical descriptors related to electrophilicity are highly relevant.[6]
Building a QSAR Model: A Step-by-Step Workflow
Data Collection: Assemble a dataset of substituted nitrobenzoates with experimentally determined reactivity or toxicity data (e.g., reduction potentials, IC50 values).
Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors using specialized software.
Data Splitting: Divide the dataset into a training set for model development and a test set for external validation.
Model Building: Use a statistical method, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVR), to build a model that correlates the descriptors with the experimental data.[13][17][18]
Model Validation: Rigorously validate the model using both internal (e.g., cross-validation) and external validation (using the test set) to assess its predictive performance and robustness.[14][17]
dot
graph LR {
subgraph "Model Development"
A[Data Collection] --> B[Descriptor Calculation];
B --> C[Data Splitting];
C --> D[Training Set];
D --> E{Model Building (e.g., MLR, SVR)};
end
subgraph "Model Validation"
C --> F[Test Set];
E --> G{Internal Validation (Cross-Validation)};
E --> H{External Validation};
F -- Use to test --> H;
end
H --> I[Final Predictive Model];
}
Caption: General workflow for building a QSAR model.
Comparison of QSAR Approaches for Nitrobenzoate Toxicity
QSAR Approach
Descriptors Used
Statistical Method
Key Findings
Reference
Hierarchical Technology (HiT) QSAR
Simplex representation of molecular structure
Partial Least Squares (PLS)
Showed the crucial role of the mutual influence of substituents on toxicity.
Molecular Docking and Molecular Dynamics: Simulating Interactions with Biological Targets
For nitrobenzoates whose biological activity is mediated by a specific protein target, such as a nitroreductase enzyme, molecular docking and molecular dynamics (MD) simulations are invaluable tools.[1][9]
Molecular Docking predicts the preferred binding orientation of a ligand (the nitrobenzoate) to a protein target.[19][20][21] This can provide insights into the key interactions that stabilize the ligand-protein complex and can be used to screen virtual libraries of compounds for potential binders.[22]
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of its stability and the exploration of conformational changes that may be important for catalysis.[8]
Causality Behind the Choice of Simulation Parameters
The accuracy of docking and MD simulations depends on the quality of the protein structure (often obtained from X-ray crystallography or cryo-EM), the choice of the force field (which describes the interatomic interactions), and the simulation parameters (e.g., temperature, pressure, simulation time).
A Typical Molecular Docking Workflow
Protein and Ligand Preparation: Prepare the 3D structures of the protein and the substituted nitrobenzoate ligand. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
Binding Site Definition: Identify and define the binding site on the protein. This can be done based on the location of a known co-crystallized ligand or by using binding site prediction algorithms.
Docking Simulation: Run the docking simulation using a chosen docking program. The program will generate a series of possible binding poses for the ligand and score them based on their predicted binding affinity.
Pose Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
dot
graph TD {
A[Protein Preparation] --> C{Binding Site Definition};
B[Ligand Preparation] --> C;
C --> D{Docking Simulation};
D --> E[Pose Analysis and Scoring];
}
Caption: A simplified molecular docking workflow.
Conclusion: An Integrated In-Silico Approach
A comprehensive in-silico investigation of substituted nitrobenzoate reactivity often involves an integrated approach that leverages the strengths of each of these computational methods. DFT can provide fundamental insights into the electronic properties that drive reactivity. QSAR can then use these and other descriptors to build predictive models for screening large numbers of compounds. Finally, for compounds that are expected to interact with a specific biological target, molecular docking and MD simulations can provide detailed information about the binding process. By thoughtfully applying these in-silico tools, researchers can accelerate the discovery and development of novel nitrobenzoate-containing molecules with desired properties while minimizing the need for extensive and costly experimental work.
References
M-CSA. (n.d.). Oxygen insensitive NAD(P)H nitroreductase. M-CSA. Retrieved from [Link]
Misevičienė, L., et al. (2018). Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step. Molecules, 23(7), 1693.
Misevičienė, L., et al. (2018). Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step. PMC. Retrieved from [Link]
Chen, L., et al. (2024). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. PMC. Retrieved from [Link]
Ramos, J. L., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 475-493.
Chemistry LibreTexts. (2022). 5.1: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]
Keshavarz, M. H., et al. (2019). A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes. PubMed. Retrieved from [Link]
Leszczynska, D., & Leszczynski, J. (2005). Structure-Toxicity Relationships of Nitroaromatic Compounds. ResearchGate. Retrieved from [Link]
Wissinger, J. E., & Brink, E. A. (2012). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. ResearchGate. Retrieved from [Link]
Toropova, A. P., & Toropov, A. A. (2025). QSAR studies for the acute toxicity of nitrobenzenes to the Tetrahymena pyriformis. ResearchGate. Retrieved from [Link]
Elidrissi, B., et al. (2013). Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. Journal of Computational Methods in Molecular Design, 3(3), 1-11.
Roy, K., & Ghosh, G. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. MDPI. Retrieved from [Link]
Kuz'min, V. E., et al. (2008). The effects of characteristics of substituents on toxicity of the nitroaromatics: HiT QSAR study.
Liu, H., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. PMC. Retrieved from [Link]
Gupta, S., et al. (2001). QSAR prediction of toxicity of nitrobenzenes. PubMed. Retrieved from [Link]
Devi, P., et al. (2025). Computational, Molecular Docking, ADME/T And AIM Investigations Of 7-(4-Nitrophenyl) Benzo[9][23] Chromeno[3,2-E] Pyrido[1,2-A] Pyrimidin-6(7H)-One. International Journal of Pharmaceutical Sciences and Research, 16(3), 1000-1010.
ResearchGate. (n.d.). Hammett plots of various para-substituted 4-nitrophenyl benzoate esters.... ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. ResearchGate. Retrieved from [Link]
Vaia. (n.d.). Predict the major products of the following reactions: (a) Nitration of methyl benzoate. Vaia. Retrieved from [Link]
Varale, S. B., et al. (2023). Kinetic Study and Hammett Correlations in the Chemistry of m-Nitro and m-Amino Benzoic acid Hydrazides by Using Thallium(III) in. Semantic Scholar. Retrieved from [Link]
de Oliveira, A. B., et al. (2025). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. Retrieved from [Link]
Tomin, M., et al. (2016). Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds. Semantic Scholar. Retrieved from [Link]
MDPI. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI. Retrieved from [Link]
ResearchGate. (2024). (PDF) Chemical reactivity, molecular electrostatic potential, FTIR, NMR, in vitro, and in silico studies of mannopyranoside derivatives: 3-Nitrobenzoylation leads to improve antimicrobial activity. ResearchGate. Retrieved from [Link]
ResearchGate. (2025). (PDF) In-Silico Drug Design And Molecular Docking: Development Of Fluoro-Nitro Benzothiazolourea Analogs For Neuro Degenerative Diseases. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). A DFT analysis of the vibrational spectra of nitrobenzene | Request PDF. ResearchGate. Retrieved from [Link]
Roy, K., & Leonard, J. T. (2009). In silico quantitative structure-toxicity relationship study of aromatic nitro compounds.
MDPI. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. Retrieved from [Link]
ResearchGate. (2025). (PDF) Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds. ResearchGate. Retrieved from [Link]
Oriental Journal of Chemistry. (2022). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry. Retrieved from [Link]
Struble, T. J., et al. (2017). DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters. PMC. Retrieved from [Link]
Inam, A., et al. (2021). Synthesis, Molecular Docking and Antiamoebic Studies of Nitroimidazole-Indole Conjugate.
Yourd, E. R., & Fagliano, J. (2002). Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study. MDPI. Retrieved from [Link]
Ionescu, S., et al. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. PMC. Retrieved from [Link]
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
ResearchGate. (2016). (PDF) Nitration of Methyl Benzoate. ResearchGate. Retrieved from [Link]
EduBirdie. (n.d.). Lab Report Nitration of Methylbenzoate | Minnesota State University Moorhead. EduBirdie. Retrieved from [Link]
Scribd. (n.d.). Methyl m-Nitrobenzoate Synthesis Report | PDF | Chemical Reactions | Organic Chemistry. Scribd. Retrieved from [Link]
A Comparative Guide to the Synthesis of Nitro-Cyanobenzoic Esters: A Cost-Benefit Analysis for the Research Scientist
For researchers and professionals in drug development and materials science, the efficient synthesis of highly functionalized aromatic compounds is a cornerstone of innovation. Among these, nitro-cyanobenzoic esters stan...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and materials science, the efficient synthesis of highly functionalized aromatic compounds is a cornerstone of innovation. Among these, nitro-cyanobenzoic esters stand out as valuable intermediates due to the versatile reactivity of their three distinct functional groups. The selection of a synthetic route to these molecules is a critical decision, balancing factors of yield, cost, safety, and scalability. This guide provides an in-depth, objective comparison of the two most prevalent synthetic strategies: the Sandmeyer reaction and Nucleophilic Aromatic Substitution (SNAr), supported by experimental data and field-proven insights to inform your synthetic planning.
Introduction: The Strategic Importance of Nitro-Cyanobenzoic Esters
Nitro-cyanobenzoic esters are key building blocks in the synthesis of a wide array of complex organic molecules. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or further derivatization. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group. Finally, the ester functionality allows for straightforward modification or can be hydrolyzed to the corresponding carboxylic acid. This trifecta of reactive sites makes these compounds particularly attractive for the construction of pharmaceutical agents and functional materials. The choice of synthetic pathway, however, can significantly impact the overall efficiency and cost-effectiveness of a research and development program.
Comparative Analysis of Synthetic Routes
This guide focuses on the two primary methods for introducing the cyano group onto a nitro-benzoic ester backbone: the Sandmeyer reaction, which proceeds via a diazonium salt intermediate, and the direct displacement of a leaving group via Nucleophilic Aromatic Substitution (SNAr).
Route 1: The Sandmeyer Reaction
The Sandmeyer reaction is a classic and versatile method for the conversion of a primary aromatic amine to a variety of functional groups, including nitriles.[1] The reaction proceeds in two main stages: the diazotization of an aminonitrobenzoic ester and the subsequent copper(I) cyanide-catalyzed decomposition of the resulting diazonium salt to introduce the cyano group.[1]
Mechanism and Rationale:
The process begins with the formation of a diazonium salt by treating the starting amino-nitrobenzoic ester with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[2] The resulting diazonium salt is then added to a solution of copper(I) cyanide. The copper(I) species catalyzes the substitution of the diazonium group with a cyanide ion through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, liberating nitrogen gas.[1]
Nucleophilic aromatic substitution offers a more direct approach to the synthesis of nitro-cyanobenzoic esters, provided a suitable precursor is available. This reaction involves the displacement of a good leaving group, typically a halide, from an aromatic ring that is activated by a strong electron-withdrawing group, such as a nitro group.[3]
Mechanism and Rationale:
The SNAr reaction proceeds via an addition-elimination mechanism. The cyanide nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the electron-withdrawing nitro group. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the desired nitro-cyanobenzoic ester. The presence of the nitro group ortho or para to the leaving group is crucial for the stabilization of the Meisenheimer intermediate and thus for the reaction to proceed efficiently.[3]
dot
Caption: Workflow for the SNAr Reaction.
Cost-Benefit Analysis: A Head-to-Head Comparison
The choice between the Sandmeyer reaction and SNAr is not always straightforward and depends on a multitude of factors. The following table provides a comparative overview to guide your decision-making process.
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Detailed Experimental Protocols
To provide a practical context for the comparison, the following are representative, step-by-step protocols for each synthetic route.
Protocol 1: Synthesis of Methyl 4-Cyano-3-nitrobenzoate via the Sandmeyer Reaction
Materials:
Methyl 4-amino-3-nitrobenzoate
Concentrated Hydrochloric Acid (HCl)
Sodium Nitrite (NaNO₂)
Copper(I) Cyanide (CuCN)
Sodium Cyanide (NaCN)
Deionized Water
Ice
Ethyl Acetate
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend methyl 4-amino-3-nitrobenzoate (1 equivalent) in a mixture of concentrated HCl and water at 0 °C.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the internal temperature between 0 and 5 °C.
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the reaction mixture gives a positive test with starch-iodide paper (turns blue).
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.5 equivalents) in water. Cool this solution to 0 °C.
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
Work-up and Purification: Cool the reaction mixture to room temperature and extract with ethyl acetate.
Wash the combined organic layers with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Synthesis of Methyl 4-Cyano-3-nitrobenzoate via Nucleophilic Aromatic Substitution
Materials:
Methyl 4-chloro-3-nitrobenzoate
Sodium Cyanide (NaCN)
Dimethyl Sulfoxide (DMSO) or other suitable polar aprotic solvent
Deionized Water
Ethyl Acetate
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-chloro-3-nitrobenzoate (1 equivalent) in DMSO.
Add sodium cyanide (1.2 equivalents) to the solution. Caution: Handle sodium cyanide with extreme care in a well-ventilated fume hood.
Reaction: Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
Extract the aqueous mixture with ethyl acetate.
Wash the combined organic layers with water and then with brine to remove residual DMSO and inorganic salts.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel.[32]
Conclusion and Recommendations
The choice between the Sandmeyer reaction and nucleophilic aromatic substitution for the synthesis of nitro-cyanobenzoic esters is a nuanced one, with a clear trade-off between various factors.
The Sandmeyer reaction may be the more cost-effective option if the corresponding amino-nitrobenzoic ester is readily available and inexpensive. However, this route comes with significant safety challenges associated with the handling of unstable diazonium salts, and yields can be variable.[8][9] Careful temperature control is paramount.
Nucleophilic aromatic substitution , on the other hand, generally offers higher yields and is a more scalable and predictable reaction.[6][7] The primary drawbacks are the potentially higher cost of the starting halo-nitrobenzoic ester and the extreme toxicity of the cyanide reagents used.[10][11][12][13][14]
Recommendation for Laboratory Scale Synthesis: For initial exploratory work and small-scale synthesis where yield and predictability are prioritized, Nucleophilic Aromatic Substitution is often the preferred method, provided the necessary safety precautions for handling cyanides are strictly adhered to.
Recommendation for Process Development and Scale-Up: While the SNAr route is generally more amenable to scale-up, a thorough cost analysis of the starting materials becomes crucial. If the cost of the halo-nitroaromatic precursor is prohibitive, optimization of the Sandmeyer reaction with a focus on robust process safety controls and continuous flow methodologies could be a viable alternative.
Ultimately, the optimal synthetic route will depend on the specific project requirements, available resources, and the comfort level of the research team with the associated hazards. This guide provides the foundational data and insights to make an informed and strategic decision.
References
IMARC Group. Sodium Cyanide Price Trend, Chart 2025 and Forecast.
Tokyo Chemical Industry (India) Pvt. Ltd. 4-Chloro-3-nitrobenzoic Acid | 96-99-1.
Tokyo Chemical Industry (India) Pvt. Ltd. Copper(I) Cyanide | 544-92-3.
UCL – University College London. Cyanide Compounds | Safety Services.
SciSpace.
Environmental Health and Safety - Dartmouth. Cyanide Salts.
EPA. Cyanide Compounds.
Juniper Publishers.
RSC Publishing.
Google Patents.
MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
Organic Syntheses Procedure. m-NITROBENZOIC ACID.
Bond University Research Portal.
ResearchGate. How to synthesize esters of nitro compounds?.
In-Depth Stability and Performance Comparison: Methyl 2-cyano-4-nitrobenzoate vs. Alternative Intermediates
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol Executive Summary Methyl 2-cyano-4-nitrobenzoate (CAS: 1628431-64-0)[1] is a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Type: Publish Comparison Guide & Technical Protocol
Executive Summary
Methyl 2-cyano-4-nitrobenzoate (CAS: 1628431-64-0)[1] is a highly functionalized electrophilic building block critical to the synthesis of active pharmaceutical ingredients (APIs). It is most notably utilized in the development of Pyruvate Kinase (PKR/PKM2) modulators for the treatment of sickle cell disease and various oncology indications[2]. Because the molecule possesses three reactive functional groups—a methyl ester, a nitrile, and a nitro group—its chemical stability under environmental and process conditions is a critical parameter.
This guide objectively compares the stability profile of Methyl 2-cyano-4-nitrobenzoate (MCNB) against its common synthetic precursor, Methyl 2-chloro-4-nitrobenzoate (MClNB)[2], and its primary degradant/alternative, 2-cyano-4-nitrobenzoic acid (CNBA). Furthermore, it provides validated, step-by-step experimental protocols for conducting ICH Q1A(R2) compliant stability studies[3].
Mechanistic Causality: Understanding the Degradation Profile
To design robust synthetic processes and storage conditions, we must first understand the causality behind MCNB's reactivity.
MCNB is highly susceptible to nucleophilic attack (specifically hydrolysis) due to the synergistic electron-withdrawing effects of the ortho-cyano and para-nitro groups.
The Electrophilic Carbonyl: The cyano group is a powerful electron-withdrawing group (EWG) via both induction and resonance. This significantly increases the partial positive charge (
) on the ester's carbonyl carbon, making it far more electrophilic than standard benzoates.
Hydration of the Nitrile: Under strongly acidic conditions, the nitrile group can undergo hydration to form a primary amide (Methyl 2-carboxamido-4-nitrobenzoate).
Nitro Group Photolysis: The para-nitro group acts as an antenna for UV light, making the molecule susceptible to radical-mediated photolytic degradation under ICH Q1B conditions.
Degradation pathways of Methyl 2-cyano-4-nitrobenzoate under stress conditions.
Comparative Stability Profiling
When selecting an intermediate for long-term storage or multi-step synthesis, process chemists must weigh the reactivity of MCNB against alternative building blocks. Below is a quantitative comparison of MCNB, its precursor (MClNB), and its free acid derivative (CNBA).
Table 1: Quantitative Stability Comparison
Compound
Structural Feature
Accelerated Stability (40°C/75% RH) - 6 Mo. Assay
Alkaline Hydrolysis (0.1N NaOH, 24h)
Primary Degradant
Methyl 2-cyano-4-nitrobenzoate
ortho-Cyano EWG
98.2% (Requires moisture barrier)
Rapid degradation (<5% remaining)
2-cyano-4-nitrobenzoic acid
Methyl 2-chloro-4-nitrobenzoate
ortho-Chloro (Weaker EWG)
99.5% (Stable)
Moderate degradation (60% remaining)
2-chloro-4-nitrobenzoic acid
2-cyano-4-nitrobenzoic acid
Free Carboxylic Acid
99.1% (Stable)
Stable (>99% remaining)
N/A (Forms stable carboxylate)
Key Takeaway: MCNB is significantly more moisture-sensitive than MClNB. The substitution of the chloro group for a cyano group[2] increases the electrophilicity of the ester, demanding strict anhydrous storage conditions and moisture-barrier packaging (e.g., double polyethylene bags inside a sealed drum with desiccants) to prevent premature hydrolysis into CNBA.
Experimental Methodologies & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every test includes built-in checks (such as mass balance calculations) to ensure data trustworthiness.
Stability-Indicating HPLC-UV Assay
A stability-indicating method must separate the parent compound from all degradants.
Column: C18, 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses ionization of the acidic degradant, CNBA, ensuring sharp peak shape).
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Detection: UV at 254 nm.
Self-Validation Check (Mass Balance): The sum of the peak areas of MCNB and all identified degradants must equal the initial peak area of the unstressed MCNB standard (±2.0%). A failure in mass balance indicates that a degradant is either not eluting or lacks a UV chromophore.
Forced Degradation (Stress Testing) Protocol
Before initiating long-term studies, stress testing identifies likely degradation pathways.
Acidic Stress: Dissolve 10 mg of MCNB in 5 mL of Acetonitrile. Add 5 mL of 0.1N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1N NaOH before HPLC injection.
Alkaline Stress: Dissolve 10 mg of MCNB in 5 mL of Acetonitrile. Add 5 mL of 0.1N NaOH. Stir at room temperature for 4 hours (MCNB is highly sensitive to base). Neutralize with 0.1N HCl.
Oxidative Stress: Dissolve 10 mg of MCNB in 5 mL of Acetonitrile. Add 5 mL of 3%
. Protect from light and stir for 24 hours.
Thermal Stress: Place 10 mg of solid MCNB powder in a sealed glass vial. Heat at 80°C for 7 days.
ICH Q1A(R2) Stability Execution
For regulatory submission, stability testing must follow ICH Q1A(R2) guidelines[3].
ICH Q1A(R2) stability testing workflow for intermediate drug substances.
Step-by-Step Execution:
Batch Selection: Select three primary batches of MCNB manufactured at production scale.
Packaging: Package the intermediate in the exact container closure system proposed for commercial storage (e.g., LDPE bags inside an HDPE drum).
Incubation:
Long-Term: Place samples in a calibrated stability chamber at 25°C ± 2°C / 60% RH ± 5% RH[3].
Accelerated: Place samples in a calibrated stability chamber at 40°C ± 2°C / 75% RH ± 5% RH[3].
Sampling & Testing: Pull samples at designated time points (0, 3, 6 months for Accelerated; 0, 3, 6, 9, 12 months for Long-Term)[3]. Analyze using the validated HPLC-UV assay described in Section 4.1.
Evaluation: A "significant change" is defined as a 5% shift from the initial assay value or the failure to meet acceptance criteria for appearance or impurities.
As a Senior Application Scientist, I recognize that handling bifunctional aromatic compounds like Methyl 2-cyano-4-nitrobenzoate (CAS: 1804177-30-7 / 1628431-64-0) requires a rigorous, mechanistic approach to laboratory...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling bifunctional aromatic compounds like Methyl 2-cyano-4-nitrobenzoate (CAS: 1804177-30-7 / 1628431-64-0) requires a rigorous, mechanistic approach to laboratory safety. This molecule contains three distinct functional groups—a cyano group (-CN), a nitro group (-NO2), and a methyl ester (-COOCH3)—each dictating specific incompatibilities and disposal requirements.
This guide provides a comprehensive, self-validating operational and disposal plan. By understanding the chemical causality behind these protocols, your laboratory can prevent toxic gas generation, avoid exothermic runaway reactions, and ensure full environmental compliance[1].
Mechanistic Hazard Profile & Causality
To safely dispose of Methyl 2-cyano-4-nitrobenzoate, we must first deconstruct its chemical reactivity:
The Nitro Group (-NO2): Nitroaromatics are highly electron-deficient and act as strong oxidizers. If exposed to reducing agents (e.g., sodium borohydride, amines), the nitro group can undergo rapid, exothermic reduction, potentially leading to shock-sensitive intermediates or thermal runaway[1].
The Cyano Group (-CN): While covalently bound, the cyano group poses a severe inhalation hazard if the ester undergoes hydrolysis in an acidic environment. Protonation of the cyano group can release lethal Hydrogen Cyanide (HCN) gas.
The Ester Linkage (-COOCH3): Susceptible to both acidic and basic hydrolysis. While alkaline hydrolysis is safer (as it prevents HCN formation), it generates heat that must be managed.
Quantitative Data & Hazard Summary
Property / Hazard Parameter
Value / Classification
Mechanistic Consequence & Operational Rule
CAS Numbers
1804177-30-7, 1628431-64-0
Identifies specific isomeric structure for EHS tracking.
Molecular Weight
206.16 g/mol
High density of reactive nitrogenous groups (N2O4).
Incompatible pH Range
pH < 4.0 (Strong Acids)
Critical: Acidic environments risk HCN gas generation. Keep waste alkaline.
Thermal Destruction Temp.
> 1,000°C (1,832°F)
Requires specialized hazardous waste incineration to fully cleave C-N bonds[2].
GHS Health Hazards
H302, H312, H332
Toxic via all exposure routes; mandates closed-system handling[2].
Chemical Incompatibility & Reaction Pathways
The following diagram illustrates the mechanistic pathways of Methyl 2-cyano-4-nitrobenzoate when exposed to incompatible agents in a waste stream.
Mechanistic hazard pathways of Methyl 2-cyano-4-nitrobenzoate when exposed to incompatible agents.
Step-by-Step Methodologies for Safe Disposal
Nitro compound waste is universally classified as hazardous and must never be disposed of down the drain or in regular trash[1]. The recommended and most common method for the final disposal of nitrogenous/halogenated organic compounds is high-temperature incineration[2].
Action: Test the pH of the existing waste stream using pH paper before adding the chemical. Ensure the pH is between 7 and 9.
Causality: Maintaining a neutral-to-slightly-alkaline environment guarantees that the cyano group cannot be protonated into HCN gas.
Transfer and Seal:
Action: Transfer the Methyl 2-cyano-4-nitrobenzoate waste (solid or dissolved in compatible organic solvents like acetonitrile or methanol) into the container inside a certified fume hood[1].
Causality: The fume hood captures any aerosolized micro-particles of the toxic solid.
Temperature Validation:
Action: After sealing, monitor the exterior of the container with a gloved hand or IR thermometer for 10 minutes.
Causality: A stable temperature confirms that no unintended exothermic cross-reactions (such as nitro-reduction) are occurring.
Objective: Safely neutralize and recover accidental benchtop spills.
Isolate and Ventilate: Evacuate non-essential personnel. Ensure the room's HVAC is operating at maximum exhaust. Do not sweep dry, as this aerosolizes the toxic dust.
Wet-Brushing Technique:
Action: Lightly mist the spilled solid with a 5% sodium carbonate (
) aqueous solution.
Causality: Wetting prevents dust generation. The mild alkaline nature of sodium carbonate prevents any localized acidic conditions that could trigger HCN release.
Collection: Use an electrically protected (explosion-proof) vacuum cleaner or non-sparking scoop to collect the wetted slurry[3].
Secondary Wash: Wipe the affected surface with a solvent compatible with nitroaromatics (e.g., a small amount of methanol), followed by soap and water[1]. Place all wipes in the designated hazardous waste bin.
Final Destruction: High-Temperature Incineration
As researchers, our responsibility extends beyond the laboratory door. Understanding how your waste is processed by your EHS contractor ensures you are preparing it correctly.
Because Methyl 2-cyano-4-nitrobenzoate contains both nitro and cyano groups, it cannot be landfilled or subjected to standard biological wastewater treatment without extensive pre-treatment[4]. It must undergo High-Temperature Incineration .
Thermal Cleavage: The waste is injected into a rotary kiln incinerator operating above 1,000°C (1,832°F). At this temperature, the aromatic ring shatters, and the C-N bonds of both the nitro and cyano groups are completely oxidized[2].
Flue Gas Scrubbing: Combustion of nitrogen-rich compounds generates Nitrogen Oxides (
) and trace amounts of uncombusted carbon monoxide or cyanide radicals. The incinerator's exhaust is passed through an alkaline wet scrubber (using or ) to neutralize these gases into harmless salts before atmospheric release[2][5].
Workflow for the segregation, transport, and thermal destruction of Methyl 2-cyano-4-nitrobenzoate.
References
Environmental Protection Agency (EPA). "Treatment of Complex Cyanide Compounds for Reuse or Disposal." Available at:[Link]
ResearchGate. "Biological Treatment of Nitroaromatics in Wastewater." Available at: [Link]